Synthesis Pathway of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: A Comprehensive Technical Guide
Abstract 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is a highly valued chiral building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is a highly valued chiral building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of selective sphingosine 1-phosphate receptor subtype 1 (S1P1) modulators, such as CYM-5442 and precursors to Ozanimod[1][2]. This technical guide provides an in-depth analysis of the retrosynthetic strategy, mechanistic reduction pathways, and validated experimental protocols required to synthesize this molecule with high yield and stereochemical purity.
Pharmacological Context & Structural Importance
The S1P1 receptor is a G-protein coupled receptor (GPCR) that regulates physiological functions in the immune and cardiovascular systems, most notably immune cell trafficking[1]. Agonism of the S1P1 receptor sequesters lymphocytes in lymph nodes, making it a primary target for treating autoimmune conditions like multiple sclerosis and ulcerative colitis[2].
The synthesis of S1P1 modulators often requires precise stereochemical control. The absolute configuration of the hydroxyl-bearing carbon in 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile dictates the spatial orientation of downstream functional groups (such as aminoethanol or oxadiazole rings), which directly impacts the binding affinity and pharmacological efficacy of the final active pharmaceutical ingredient (API)[1][2].
Retrosynthetic Strategy & Precursor Assembly
The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile hinges on the efficient preparation of its ketone precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (4-cyano-1-indanone). Two primary upstream routes are utilized:
Route A (Cross-Coupling): Palladium-catalyzed cyanation of 4-bromo-1-indanone using zinc cyanide (
). While this route is direct, it involves toxic reagents, raises regioselectivity concerns, and presents purification challenges due to palladium and zinc byproducts[3].
Route B (De Novo Ring Formation): A highly scalable, transition-metal-free approach starting from 2-cyanobenzaldehyde and Meldrum's acid. Condensation yields 3-(2-cyanophenyl)propanoic acid, which undergoes acyl chlorination and subsequent intramolecular Friedel-Crafts acylation (using
Figure 1: Retrosynthetic and forward synthesis pathways for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Mechanistic Pathways for Ketone Reduction
The core transformation involves the reduction of the C=O bond of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. The choice of reducing agent dictates the stereochemical outcome:
Racemic Reduction
Utilizing Sodium Borohydride (
) in the presence of catalytic silica gel () yields a racemic mixture. Causality of Reagent Choice: The silica gel acts as a mild, heterogeneous Lewis acid. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic hydride attack. Simultaneously, the high surface area of manages trace moisture, which suppresses unwanted side reactions (such as nitrile hydrolysis) and significantly improves the purity profile of the crude product[1].
Enantioselective Reduction (CBS Catalysis)
To obtain the enantiopure (S)- or (R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a Corey-Bakshi-Shibata (CBS) reduction is employed. Causality of Reagent Choice: The chiral oxazaborolidine catalyst coordinates with borane (
) to form a highly reactive, face-selective hydride donor. The steric bulk of the catalyst's substituents forces the bicyclic indanone to approach in a specific orientation, transferring the hydride exclusively to one face of the ketone, routinely yielding >99.9% enantiomeric excess (ee)[2].
Validated Experimental Protocols
The following methodologies represent self-validating systems, incorporating specific analytical checkpoints to ensure reproducibility.
Figure 2: Step-by-step experimental workflow for the self-validating reduction protocol.
Protocol 4.1: Synthesis of Racemic 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Preparation: Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M) and catalytic silica gel in anhydrous ethanol[1].
Cooling: Chill the suspension to 0 °C using an ice bath to control the exothermic hydride transfer.
Reduction: Gradually add
(0.33 equiv). (Note: 1 mole of provides 4 moles of hydride; thus, 0.33 equiv ensures complete reduction with a slight excess while preventing over-reduction or nitrile cleavage)[1].
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours[1].
Work-up: Evaporate the solvent under reduced pressure.
Purification: Subject the crude residue to column chromatography (Hexane/EtOAc 5:5) to yield the product as a white solid[1].
A Technical Guide to the Selective Synthesis of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Executive Summary The indanone scaffold and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indanone scaffold and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical overview of the selective synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile from its ketone precursor, 4-cyano-1-indanone. The primary focus is on the chemoselective reduction of the carbonyl group while preserving the nitrile functionality, a common challenge in multi-functionalized molecule synthesis. We will explore the mechanistic basis for this selectivity, present a field-proven experimental protocol using sodium borohydride, and offer a comparative analysis of alternative reduction methodologies. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood synthetic route to this valuable intermediate.
Introduction: The Synthetic Challenge
The transformation of 4-cyano-1-indanone to 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a classic example of chemoselective reduction. The substrate contains two reducible functional groups: a ketone and a nitrile. The therapeutic potential of many indane derivatives is highly dependent on the specific functionalities present[3][4]; therefore, a synthetic method that can selectively target the ketone without affecting the electronically robust nitrile group is paramount.
This guide addresses this challenge by focusing on hydride-based reduction, a cornerstone of modern organic synthesis. We will dissect the factors governing the reactivity of sodium borohydride (NaBH₄), a mild and selective reducing agent, and provide a comprehensive, reproducible protocol for its application in this specific synthesis.
Mechanistic Rationale for Chemoselective Reduction
Substrate Reactivity: 4-Cyano-1-indanone
4-Cyano-1-indanone (CAS 60899-34-5) is a bifunctional organic compound.[5][6][7] The key to its selective transformation lies in the differential reactivity of its carbonyl and nitrile groups. The carbonyl carbon is highly electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles, including hydride ions (H⁻).[8]
The Principle of Chemoselectivity
The goal is to reduce the ketone to a secondary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would readily reduce both the ketone and the nitrile, leading to an undesired amino-alcohol product. Therefore, a milder reagent is required.
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a less potent hydride donor than LiAlH₄, a property that is the foundation of its selectivity. While it readily reduces aldehydes and ketones, it is generally unreactive towards less electrophilic functional groups like esters, amides, and, crucially for this synthesis, nitriles under standard protic solvent conditions.[9][10]
The Reduction Mechanism with Sodium Borohydride
The reduction proceeds via a two-step mechanism:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the borohydride complex ([BH₄]⁻) on the electrophilic carbonyl carbon of the indanone. This breaks the C=O π-bond and forms a new C-H bond, resulting in a tetracoordinate borate-alkoxide intermediate.[9][11]
Protonation (Work-up): The alkoxide intermediate is stable until a protic solvent (like methanol or water, often added during a work-up step) protonates the oxygen atom to yield the final secondary alcohol product, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.[8][11]
The overall chemical transformation is depicted below.
Caption: Overall reaction scheme for the reduction.
Comparative Analysis of Reduction Strategies
While NaBH₄ is the preferred method for its simplicity and selectivity, other methods can also be considered. A comparative analysis provides a broader context for methodological choices in a research setting.
Parameter
Sodium Borohydride (NaBH₄) Reduction
Catalytic Hydrogenation
Reagent/Catalyst
Sodium Borohydride
H₂ gas with a metal catalyst (e.g., Pt/C, Cu/SiO₂, Raney Ni)
Chemoselectivity
Excellent: Reduces ketones selectively over nitriles.[9]
Variable: Can be selective, but risk of nitrile reduction or aromatic ring hydrogenation exists depending on catalyst and conditions (pressure, temperature).[12][13]
Reaction Conditions
Mild: 0°C to room temperature; atmospheric pressure.
Often requires elevated pressure (10-100 bar) and temperature.[14]
Operational Safety
NaBH₄ is water-reactive and generates flammable H₂ gas upon quenching. Requires careful handling.[15]
H₂ gas is highly flammable and explosive. Requires specialized high-pressure equipment and stringent safety protocols.[13]
Yield & Purity
Typically high yields with clean conversion, simplifying purification.
Can be high, but potential for side products may complicate purification.
Cost-Effectiveness
Reagent is inexpensive and equipment is standard laboratory glassware.
Catalyst can be expensive (especially noble metals), and high-pressure reactors are a significant capital investment.
Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile on a laboratory scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hydrochloric acid (1 M aqueous solution)
Silica gel for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-cyano-1-indanone (1.0 eq).
Dissolution: Add methanol (approx. 10-15 mL per gram of substrate) to dissolve the starting material completely.
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Safety Note: This step will generate hydrogen gas; ensure adequate ventilation and perform in a fume hood. Continue adding acid until the pH is ~6-7 and gas evolution ceases.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Aqueous Work-up: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine. Causality Note: The bicarbonate wash removes any residual acid, and the brine wash helps to remove bulk water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a pure solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
FT-IR Spectroscopy: To verify the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the product.
HPLC: To determine the final purity of the compound.[6]
Critical Safety and Handling Protocols
Working with sodium borohydride requires strict adherence to safety protocols due to its chemical reactivity.
Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[15] All glassware must be dry, and the reagent should be handled away from water sources until the deliberate quenching step.[16][17]
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves (e.g., nitrile).[15][17]
Handling: Handle NaBH₄ powder in a well-ventilated fume hood to avoid inhaling the dust.[18] Minimize dust generation during weighing and transfer.[16]
Spill Management: In case of a spill, do NOT use water. Cover the spill with a dry, inert material like sand or soda ash, sweep it up, and place it in a designated container for hazardous waste disposal.[18]
Quenching and Disposal: Excess NaBH₄ must be carefully quenched before disposal. The slow addition of an acidic solution (like 1 M HCl or acetic acid) in a fume hood is a standard procedure. All waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyano-1-indanone is most effectively and reliably achieved through the chemoselective reduction of the ketone using sodium borohydride. This method offers high yields, operational simplicity, and avoids the need for specialized high-pressure equipment. The mechanistic rationale for this selectivity is well-understood, stemming from the milder reducing power of NaBH₄ compared to other hydride reagents. By following the detailed experimental and safety protocols outlined in this guide, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.
References
Sodium Borohydride SOP.docx. (n.d.).
Carl ROTH. (n.d.).
New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY.
UC Center for Laboratory Safety. (2012, December 14).
Chemcas. (n.d.). Chemical info for Sodium borohydride.
Zhu, J., et al. (n.d.).
BenchChem. (n.d.).
Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
ResearchGate. (2015, October 16). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
ChemBK. (2024, April 10). 4-Cyano-1-indanone.
ResearchGate. (2019, December 9).
BenchChem. (n.d.).
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
An In-depth Technical Guide to 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a hete...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical and physical properties, outline a detailed synthetic protocol from its keto-precursor, and explore its emerging role as a valuable building block in the development of novel therapeutics. The indane scaffold is a recognized "privileged structure" in drug discovery, and this particular derivative offers unique functionalities for creating diverse molecular architectures.[1]
Physicochemical and Spectroscopic Profile
While extensive experimental data for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is not broadly published, we can infer its key properties from its precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, and related structures. The chiral version of the target molecule, (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, is also a known compound.[2][3]
Core Chemical Attributes
The fundamental properties of the parent and precursor molecules are summarized in the table below.
Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Soluble in organic solvents.
Not specified
Spectroscopic Characterization (Predicted)
The structural features of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile suggest the following characteristic spectroscopic signatures:
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[7] A sharp, medium intensity peak around 2200-2300 cm⁻¹ would indicate the C≡N stretching of the nitrile group.[7][8] Aromatic C-H stretching vibrations are anticipated between 3000-3100 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum would likely display signals for the aromatic protons in the range of 7.0-8.0 ppm. The benzylic proton attached to the carbon bearing the hydroxyl group would appear as a multiplet, likely between 5.0 and 5.5 ppm. The aliphatic protons of the five-membered ring would resonate in the upfield region, typically between 2.0 and 3.5 ppm. A broad singlet corresponding to the hydroxyl proton would also be present, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR : The carbon NMR spectrum would show a signal for the carbon attached to the nitrile group (around 115-125 ppm) and aromatic carbons (120-150 ppm). The carbon bearing the hydroxyl group is expected to resonate in the 60-75 ppm range. The aliphatic carbons of the indane ring would appear at higher field strengths.
Mass Spectrometry (MS) : The electron ionization mass spectrum of the parent compound, 1-indanol, shows a prominent molecular ion peak.[10] Therefore, for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a molecular ion peak at m/z = 159 is expected, with fragmentation patterns corresponding to the loss of water and other characteristic fragments of the indane ring system.
Synthesis and Reaction Mechanisms
The most direct and industrially scalable synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves the reduction of its corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer and more cost-effective alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[11][12]
Synthetic Workflow
The following diagram illustrates the straightforward synthetic pathway from the commercially available starting material.
Caption: Synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Detailed Experimental Protocol: Reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
This protocol is a representative procedure based on established methods for the reduction of ketones with sodium borohydride.[11][13][14]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: In a clean, dry round-bottom flask, dissolve 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent) in anhydrous methanol or ethanol (approximately 10-15 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
Extraction: Remove the organic solvent under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanistic Insights
The reduction of the ketone proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the protic solvent (methanol or ethanol).[15]
Caption: Mechanism of ketone reduction by sodium borohydride.
Applications in Drug Discovery and Development
The 2,3-dihydro-1H-indene scaffold is a recurring motif in a number of biologically active compounds and approved pharmaceuticals.[16] The presence of both a hydroxyl and a nitrile group on the 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile core provides multiple points for chemical modification, making it a highly versatile building block for combinatorial chemistry and lead optimization.
Role as a Chiral Building Block
The chiral derivative, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, which can be synthesized from the target molecule, is a key intermediate in the synthesis of Ozanimod, a sphingosine 1-phosphate (S1P) receptor modulator used for the treatment of multiple sclerosis.[1] This highlights the importance of the indane-carbonitrile scaffold in accessing complex and therapeutically relevant molecules.
Potential as a Pharmacophore
The nitrile group is a common pharmacophore in modern drug design. It can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, and can participate in key interactions with biological targets.[17] The hydroxyl group provides a handle for further derivatization, such as ether or ester formation, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Therapeutic Areas of Interest
Derivatives of the 2,3-dihydro-1H-indene core have been investigated for a range of therapeutic applications, including:
Anti-inflammatory agents : Indene derivatives have been explored as potential anti-inflammatory drugs.[16]
Anticonvulsants : The precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, has been used in the preparation of AMPA receptor antagonists with anticonvulsant activity.[18]
The unique combination of a rigid bicyclic core with reactive functional groups makes 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile a compound of significant interest for the discovery of new chemical entities targeting a wide array of diseases.
Safety and Handling
While specific safety data for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is not available, the precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this class of compounds.
Conclusion
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile represents a valuable and versatile platform for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from a commercially available precursor, combined with the strategic placement of hydroxyl and nitrile functionalities, makes it an attractive starting point for drug discovery programs. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Introduction & Pharmacological Context
The compound 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to as 4-cyano-1-indanol) is a critical chiral building block in modern pharmaceutical synthesis. It is most notably utilized in the development of selective Sphingosine-1-Phosphate Subtype 1 (
) receptor modulators[1]. These modulators are highly sought after for their immunosuppressive properties, particularly in the treatment of multiple sclerosis, transplant rejection, and acute respiratory distress syndrome.
Understanding the precise spectroscopic signature of this intermediate is paramount. In drug development, the stereochemical and structural integrity of early-stage synthons dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an authoritative, in-depth analysis of the NMR, IR, and MS data for 4-cyano-1-indanol, alongside field-proven protocols for its synthesis and chiral resolution.
S1P1 receptor signaling pathway mediated by indane derivatives.
Structural Elucidation & Spectroscopic Data
To establish a self-validating analytical system, researchers must triangulate data from Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy. Relying on a single modality risks overlooking subtle structural isomers or unreacted starting materials.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 4-cyano-1-indanol provides definitive proof of successful ketone reduction. The critical diagnostic peak is the methine proton at the C1 position, which appears as a triplet due to coupling with the adjacent diastereotopic methylene protons at C2[2].
Table 1: ¹H NMR Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment
7.62
Doublet (d)
7.5
1H
Aromatic C5-H
7.54
Doublet (d)
7.8
1H
Aromatic C7-H
7.33
Triplet (t)
7.8
1H
Aromatic C6-H
5.28
Triplet (t)
6.3
1H
Chiral C1-H(OH)
3.28 - 3.18
Multiplet (m)
-
1H
C3-H (equatorial)
3.05 - 2.95
Multiplet (m)
-
1H
C3-H (axial)
2.60 - 2.48
Multiplet (m)
-
1H
C2-H (equatorial)
2.05 - 1.95
Multiplet (m)
-
1H
C2-H (axial)
1.85
Broad Singlet (br s)
-
1H
Hydroxyl (-OH)
Causality Insight: The distinct splitting of the C2 and C3 methylene protons into separate multiplets is caused by the rigid, puckered conformation of the cyclopentene ring fused to the aromatic system, which locks the protons into distinct axial and equatorial magnetic environments.
Mass Spectrometry (LC-MS)
Mass spectrometry confirms the molecular weight and purity of the synthesized compound. The use of an acidic mobile phase is critical here to facilitate protonation[1].
IR spectroscopy serves as the primary real-time checkpoint for reaction completion. The transformation from 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to the target compound is marked by specific vibrational shifts.
Table 3: Key IR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Assignment
~3300
Strong
Broad
O-H stretching (Alcohol)
~2225
Medium
Sharp
C≡N stretching (Nitrile)
~1050
Strong
Sharp
C-O stretching
~780
Strong
Sharp
Aromatic C-H out-of-plane bending
Self-Validating Protocol Check: The complete disappearance of the carbonyl stretch (~1710 cm⁻¹) must be confirmed before proceeding to NMR analysis. If the C=O peak persists, the reduction is incomplete.
Synthetic Methodology & Chiral Resolution
The synthesis of 4-cyano-1-indanol relies on the chemoselective reduction of the corresponding ketone. Because biological targets like the
receptor are highly stereospecific, the racemic mixture must be resolved into its constituent enantiomers[3].
Synthetic workflow and chiral resolution of 4-cyano-1-indanol.
Step-by-Step Protocol: Synthesis
Preparation: Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.2 g, 7.64 mmol) and a catalytic amount of silica gel in absolute ethanol (30 mL)[2].
Temperature Control: Cool the suspension to exactly 0 °C using an ice bath. Causality: Maintaining 0 °C is critical to control the exothermic hydride transfer, preventing the over-reduction of the sensitive nitrile group.
Reduction: Slowly add Sodium Borohydride (
) (237.2 mg, 7.64 mmol) in portions[4]. Causality: The silica gel acts as a surface catalyst, coordinating the carbonyl oxygen to increase the electrophilicity of the carbon center, thereby directing the hydride attack efficiently.
Maturation: Allow the reaction to gradually warm to room temperature and stir for 2 hours.
Workup: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography using a Hexane/Ethyl Acetate (5:5) gradient to yield the racemic product as a white solid[2].
Step-by-Step Protocol: Chiral HPLC Resolution
To isolate the biologically active enantiomer, chiral chromatography is employed[3].
Mobile Phase: Utilize an isocratic mixture of 20% Isopropyl Alcohol (IPA) in Hexane. Causality: The non-polar hexane drives the bulk flow, while the protic IPA interacts with the hydroxyl group of the indanol, amplifying the transient diastereomeric interactions with the chiral stationary phase.
Verification: Confirm enantiomeric excess (ee > 99.9%) using analytical chiral HPLC before utilizing the synthon in downstream cross-coupling reactions.
Conclusion
The rigorous spectroscopic characterization of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile ensures the structural fidelity required for advanced pharmaceutical synthesis. By coupling controlled
reduction with precise chiral HPLC resolution, and validating the output through a triad of NMR, IR, and LC-MS data, researchers can confidently deploy this intermediate in the development of next-generation receptor modulators.
References
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The Therapeutic Potential of Substituted Indene Carbonitriles: A Technical Guide for Drug Discovery
Abstract The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The incorporation of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The incorporation of a carbonitrile (cyanide) group, along with other substitutions on the indene ring, gives rise to a class of compounds known as substituted indene carbonitriles. These molecules have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted indene carbonitriles. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. This guide delves into detailed experimental protocols, structure-activity relationships, and the underlying signaling pathways, offering a foundational resource for the rational design and development of next-generation indene carbonitrile-based therapeutics.
Introduction: The Indene Carbonitrile Scaffold - A Promising Pharmacophore
The indene ring system, consisting of a benzene ring fused to a cyclopentene ring, provides a rigid and versatile framework for the design of biologically active molecules. The introduction of a carbonitrile moiety (-C≡N) is a key structural modification that often enhances the therapeutic potential of organic compounds. The nitrile group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Furthermore, it can act as a bioisostere for other functional groups and influence the overall electronic and lipophilic properties of the molecule.
Substituted indene carbonitriles have garnered significant attention due to their promising activities across multiple therapeutic areas. Their diverse biological profile makes them attractive candidates for further investigation and development in the ongoing quest for novel and effective drugs to combat a range of human diseases.
Synthetic Strategies for Substituted Indene Carbonitriles
The synthesis of substituted indene carbonitriles can be achieved through various organic reactions. The choice of synthetic route often depends on the desired substitution pattern on the indene core. Two of the most common and effective methods are the Knoevenagel condensation and the Thorpe-Ziegler reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst. For the synthesis of indene carbonitriles, this reaction can be adapted in a sequential manner, starting with a suitably substituted benzaldehyde.
Reaction Setup: To a solution of a substituted 2-vinylbenzaldehyde (1.0 mmol) in an appropriate solvent such as benzene or toluene (20 mL), add an active methylene compound like malononitrile (1.2 mmol).
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine (0.2 mmol) and acetic acid (0.2 mmol), or a Lewis acid like TiCl4 in the presence of a base like pyridine.[1]
Reaction Conditions: Stir the reaction mixture at a suitable temperature, typically ranging from room temperature to 80°C, for a period of 1.5 to 17 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[1]
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Knoevenagel condensation workflow for indene carbonitrile synthesis.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[2][3] This method is particularly useful for the synthesis of five- to eight-membered rings.[4]
Reactant Preparation: Synthesize a suitable α,ω-dinitrile precursor. For indene carbonitriles, this would typically be a 2-(cyanomethyl)phenylacetonitrile derivative.
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dinitrile in an anhydrous aprotic solvent such as THF.
Base Addition: Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS), portion-wise at a low temperature (e.g., 0°C).
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.
Work-up: Carefully quench the reaction with a proton source, such as water or a dilute acid.
Hydrolysis and Purification: The resulting cyclic enaminonitrile can be hydrolyzed under acidic conditions to yield the corresponding indanone, which can then be further functionalized. The final product is purified by standard techniques like column chromatography.
Caption: Indene carbonitriles can inhibit the Ras/Raf/MAPK signaling pathway.
The NF-κB signaling pathway plays a central role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to tumor progression and resistance to therapy. Some indole and indene derivatives have demonstrated the ability to inhibit the activation of NF-κB. [5][6]This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. []By blocking NF-κB activation, these compounds can induce apoptosis and sensitize cancer cells to other anticancer agents.
Caption: Indene carbonitriles can inhibit the NF-κB signaling pathway.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of substituted indene carbonitriles is typically evaluated using in vitro cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative substituted indene carbonitriles against various cancer cell lines.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Treat the cells with various concentrations of the substituted indene carbonitrile compounds for a specified period, typically 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Antimicrobial Activity of Substituted Indene Carbonitriles
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Substituted indene carbonitriles have shown promising activity against a range of bacteria and fungi.
Mechanism of Action
The antimicrobial mechanism of substituted indene carbonitriles is believed to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of DNA gyrase B (GyrB) and 14α-sterol demethylase (CYP51).
[12]
DNA Gyrase B (GyrB): This enzyme is essential for DNA replication, recombination, and repair in bacteria. Its inhibition leads to the disruption of these vital processes and ultimately bacterial cell death.
14α-sterol demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial activity of substituted indene carbonitriles is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
Serial Dilutions: Prepare a series of two-fold dilutions of the substituted indene carbonitrile compound in a 96-well microtiter plate containing the appropriate broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Substituted Indene Carbonitriles
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Some substituted indene derivatives have demonstrated significant anti-inflammatory properties.
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway, as discussed in the anticancer section. By inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), these compounds can effectively reduce the inflammatory response.
[5][11]
Experimental Model: Carrageenan-Induced Paw Edema
A widely used in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.
Compound Administration: Administer the substituted indene carbonitrile compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted indene carbonitriles is highly dependent on the nature and position of the substituents on the indene ring.
Anticancer Activity: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the indene core often enhances anticancer activity. [8]The specific substitution pattern can also influence the selectivity towards different cancer cell lines.
Antimicrobial Activity: For antimicrobial activity, the presence of specific heterocyclic rings and the overall lipophilicity of the molecule play a crucial role. Multi-halogenation at certain positions of the indole ring has been shown to be favorable for enhanced activity against drug-resistant bacteria.
[13]* Anti-inflammatory Activity: The anti-inflammatory potency can be modulated by the substituents on the indene scaffold that influence the interaction with key inflammatory targets.
Conclusion and Future Directions
Substituted indene carbonitriles represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic versatility of the indene scaffold allows for the generation of large libraries of derivatives for comprehensive structure-activity relationship studies.
Future research in this area should focus on:
Lead Optimization: The rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways involved in their biological activities.
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.
The continued exploration of substituted indene carbonitriles holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs.
References
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The 2,3-Dihydro-1H-indene Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide to Pharmacological Targets and Synthetic Workflows
Executive Summary: The Privileged Nature of the Indane Core As medicinal chemists, we continuously seek molecular frameworks that offer a balance of synthetic tractability, favorable pharmacokinetics, and strict conforma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Nature of the Indane Core
As medicinal chemists, we continuously seek molecular frameworks that offer a balance of synthetic tractability, favorable pharmacokinetics, and strict conformational control. The 2,3-dihydro-1H-indene (indane) core is widely recognized as a "privileged scaffold" in modern drug discovery[1]. Its rigid bicyclic structure—comprising an aromatic benzene ring fused to an aliphatic cyclopentane ring—restricts the conformational freedom of attached pharmacophores. This rigidity reduces the entropic penalty upon target binding, thereby driving both high binding affinity and exquisite target selectivity across a diverse array of biological receptors and enzymes[1].
This technical whitepaper synthesizes recent advancements in the derivatization of the indane core, detailing its mechanistic roles in neuropharmacology, oncology, and virology, while providing field-proven experimental workflows for its synthesis and biological evaluation.
Target-Specific Pharmacological Landscape
Neuropharmacology: MAO-B and AChE Inhibition
In the treatment of neurodegenerative disorders, aminoindane derivatives are cornerstone molecules. Fragment-based drug design has recently yielded novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives (such as compounds K8 and K24) which act as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[2]. By linking the established rasagiline pharmacophore to hydrophobic fragments, these compounds not only block dopamine degradation but also actively suppress reactive oxygen species (ROS) formation, offering profound neuroprotective effects in Parkinson's disease models[2].
Similarly, the indanone derivative Donepezil leverages the indane core to bind the active site of Acetylcholinesterase (AChE), increasing synaptic acetylcholine concentrations and providing symptomatic relief in Alzheimer's disease[1].
Mechanism of MAO-B inhibition and neuroprotection by aminoindane derivatives.
Oncology: Tubulin Polymerization and Apoptosis Regulation
In oncology, the indane scaffold has been ingeniously adapted to target the microtubule cytoskeleton. Novel dihydro-1H-indene derivatives, particularly those bearing a 4,5,6-trimethoxy substitution pattern, act as potent tubulin polymerization inhibitors[3]. Compound 12d , for example, binds directly to the colchicine site on tubulin, inducing G2/M phase cell cycle arrest and demonstrating remarkable anti-angiogenic potency with IC50 values ranging from 0.028 to 0.087 µM across various cancer cell lines[3].
Furthermore, 2,3-dihydro-1H-indene compounds have been developed as inhibitors of Inhibitor of Apoptosis (IAP) proteins. By specifically targeting the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP), these derivatives prevent XIAP from binding to caspase-9, thereby restoring apoptotic pathways in malignant cells[4].
Virology: HIV-1 Protease Inhibition
In antiviral drug design, the indane moiety is critical to the efficacy of Indinavir , an HIV-1 protease inhibitor. The aminoindane group anchors the molecule within the active site of the viral protease, halting the cleavage of viral polyproteins and preventing the maturation of infectious viral particles[1].
Quantitative Pharmacological Data
The versatility of the 2,3-dihydro-1H-indene scaffold is best illustrated by its broad spectrum of highly potent derivatives. The table below summarizes key quantitative data across therapeutic indications:
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind critical experimental choices in the synthesis and biological evaluation of indane derivatives.
Protocol 1: Synthesis of 1-Methoxy-6-nitro-2,3-dihydro-1H-indene
This protocol describes the selective methylation of an indane precursor, a common functionalization step in generating lipophilic indene derivatives[5].
Causality: Anhydrous THF is critical to prevent the hydrolysis of the electrophilic alkylating agent (CH3I) and the premature quenching of the nucleophilic base.
Base Addition : Slowly add sodium methoxide (CH3ONa, 2.0 mmol) at 0 °C.
Causality: The 0 °C environment controls the exothermic deprotonation of the hydroxyl group, minimizing unwanted side reactions or degradation of the indane ring.
Alkylation : Stir the mixture at room temperature for 12 hours.
Causality: Extended stirring at RT provides sufficient activation energy for the complete conversion of the intermediate via an SN2 nucleophilic substitution mechanism.
Aqueous Quench & Extraction : Add 20 mL of water and partition with ethyl acetate (EtOAc).
Causality: Water neutralizes unreacted base, while the biphasic extraction isolates the hydrophobic indane derivative into the organic (EtOAc) layer.
Purification : Wash the organic layer with saturated brine, dry over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography (hexane/EtOAc = 30/1) to yield the target compound (41% yield).
Causality: Brine removes residual water, Na2SO4 acts as a desiccant, and chromatography separates the target compound from polar byproducts based on differential adsorption[5].
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This self-validating workflow is used to evaluate the binding of dihydro-1H-indene derivatives (e.g., Compound 12d) to the colchicine site of tubulin[3].
Protein Preparation : Dilute purified porcine brain tubulin in PEM buffer (PIPES, EGTA, MgCl2).
Causality: PEM buffer maintains the structural integrity of the tubulin heterodimers and prevents spontaneous denaturation.
Compound Incubation : Pre-incubate the tubulin solution with the indane derivative (0.1 µM to 10 µM) on ice for 15 minutes.
Causality: Low temperature prevents premature polymerization while allowing the small molecule to reach equilibrium binding at the colchicine pocket.
Initiation : Add GTP (1 mM final concentration) and rapidly transfer the mixture to a 37 °C microplate reader.
Causality: GTP provides the necessary energy for microtubule assembly, and the physiological temperature shift triggers the polymerization cascade.
Kinetic Measurement : Monitor the reaction continuously by measuring absorbance at 340 nm for 60 minutes.
Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, providing a direct, real-time optical readout of polymer mass.
Data Analysis : Calculate the IC50 by determining the concentration of the indane derivative that reduces the maximum polymerization rate (Vmax) by 50% compared to the vehicle control[3].
In vitro tubulin polymerization assay workflow for indane derivatives.
References[1] Title: The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaebdZyzeoIERWDP914kDy_79YlBawi8RBA-949HadYSFzFJj3ynoCUClGDjpkugsz7yYH4IK5DYYW-3xs4tLi4JHekPUmQbGAadHqmso1J4OrXjypH3P9LsLJ4Gj93VG7xSccQwvBNlPKvS-8NaH0-OM9-0ILA78RgcpPhxSgHG8SYcSb_F6V-g9z2WNCKSasG0SLCYFOAB-ok2EDh3Ql[4] Title: WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7WILcQbdCbWEHD9effHBFIeRhwLHt0LC7GI4lytJt7rdXbEPOyixlEoi34aNTEDY3YfWRcvksWsDUAt6idaYhxiY_ZVTPZuXwHzDw_yLQ9Ean5ZrDMTqL6pLskC9GBDsJqtdA65ZDKW6S9Y1s_A==[2] Title: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors. Source: ChEMBL - EMBL-EBI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-ewjkl2jl4Ro5S2tn9DFKxu08_SwYrYYg58-FoKIHnFIrF1TGu6G3-IGtpRFAzuYV6M92VrmHIPQUsqWlUJMbmYgdZ-g5XfbyELeB2aOZ9FaUwT5z6vXBMej-1pfO5-_4K1RBL-25iNAWJU2sdflQVa3n1bq[5] Title: Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8lSF6n8WIq_-VQG-EpRIh_TAZ1slvSmLMxB09gLHj-UnlCgz38cecY_Dxezbbc0JIZo1Dax-BVAgBA2a64IZ9VY4s8oibAxQDshO9pYuOtNhfCtuDBUosIMNT_XF3TkLv[3] Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvoX8CbPbV6f-x9cTZbyuDAV7xAyp5JVC98ymDUbs0biBtLaTLd37fhbyK_OqPZzYYoA3L6GdX2cAzKPAz5SMcfa_dSx7cnLCXGpfLP1JwU6CKkJCRyZpx-IBUGGv5Rgd2kzWpYlgtDilOTxoK
Physical properties like melting point and solubility for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Executive Summary In the landscape of modern drug development, the synthesis of selective sphingosine 1-phosphate subtype 1 (S1P1) receptor modulators—such as ozanimod—relies heavily on high-purity chiral intermediates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, the synthesis of selective sphingosine 1-phosphate subtype 1 (S1P1) receptor modulators—such as ozanimod—relies heavily on high-purity chiral intermediates. 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) serves as a critical chiral building block in these pathways[1]. This technical guide provides an in-depth analysis of the physicochemical properties, thermodynamic solubility behavior, and validated enantioselective synthesis protocols for this compound, designed specifically for process chemists and drug development professionals.
Physicochemical and Thermodynamic Properties
Understanding the physical properties of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is essential for optimizing reaction conditions, scaling up manufacturing, and designing downstream purification workflows. The compound's structural dichotomy—a lipophilic indane core paired with polar hydroxyl and cyano substituents—dictates its phase behavior.
Table 1: Quantitative Data and Structural Significance
Property
Value
Causality / Process Significance
Molecular Formula
C₁₀H₉NO
Defines the structural baseline; the rigid indane ring restricts conformational freedom, aiding in receptor binding downstream[2].
Molecular Weight
159.18 g/mol
Low molecular weight ensures high atom economy when utilized as an early-stage intermediate[2].
Physical State
Off-white to white crystalline powder
The solid-state nature allows for thermodynamic purification via crystallization, which is critical for chiral upgrading[1].
Solubility (Polar)
>5 mg/mL in DMSO; Soluble in THF, EtOH, DCM
High solubility in polar aprotic solvents (THF) is essential for maintaining a homogeneous phase during low-temperature chiral reductions[3].
Solubility (Non-Polar)
Insoluble in Hexane, Heptane
Enables anti-solvent precipitation during downstream workup, forcing the product out of solution while leaving impurities dissolved[4].
Storage Conditions
Sealed, dry, 2–8°C
Cold-chain storage prevents oxidative degradation of the benzylic alcohol and moisture-induced hydrolysis of the nitrile[2].
Causality in Solubility and Phase Behavior
The solubility profile of this intermediate is not merely a physical datapoint; it is the thermodynamic engine driving its purification. The push-pull polarity created by the electron-withdrawing cyano group and the hydrogen-bonding hydroxyl group allows the molecule to partition effectively during liquid-liquid extraction. By utilizing dichloromethane (DCM) for extraction and subsequently introducing hexane as an anti-solvent, process chemists can force the precipitation of the compound. This differential solubility purges soluble impurities and upgrades the enantiomeric excess (ee) without relying on resource-intensive column chromatography[4].
Enantioselective Synthesis Methodology
The conversion of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to the chiral (S)-1-hydroxy derivative requires strict facial selectivity during hydride transfer. The following protocol utilizes (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) to achieve this, establishing a self-validating system where the steric bulk of the reagent dictates the stereochemical outcome.
Step-by-Step Protocol: Asymmetric Reduction
Substrate Preparation: Dissolve 1.0 equivalent of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent moisture interference[4].
Chiral Reduction: Cool the reactor to between -20°C and -25°C. Dropwise, add 1.5 equivalents of (-)-DIP-Cl (60% solution in hexane) over 60 minutes. Causality: The bulky pinane ligands on the boron atom create a highly constrained transition state, forcing the hydride to attack exclusively from the Re-face of the planar indanone, yielding the (S)-alcohol[4].
Propagation: Stir the mixture for 30 minutes at -20°C, then slowly warm to ambient temperature (25–30°C) and stir for an additional 120 minutes to ensure complete conversion[4].
Quenching & Complexation: Quench the reaction with an aqueous diethanolamine solution. Causality: Diethanolamine forms a stable, water-soluble complex with the boron byproducts. This drives the equilibrium and prevents boron contamination in the organic phase[4].
Extraction: Add dichloromethane (DCM) and stir for 30 minutes. Separate the organic layer and wash with a 10% NaCl solution (brine) to remove residual water and salts.
Isolation: Distill the organic layer under reduced pressure. Add hexane to the residue to induce crystallization. Filter and dry to isolate (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as an off-white powder (Typical Yield: ~64–78%)[1],[4].
Caption: Workflow for the enantioselective synthesis and isolation of the chiral indane intermediate.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized intermediate, rigorous analytical validation is required. The protocols below serve as the standard for verifying chemical identity and chiral purity.
Liquid Chromatography-Mass Spectrometry (LCMS-ESI):
Compounds are chromatographed using a gradient method (0.1% formic acid in water/acetonitrile). The expected mass-to-charge ratio (m/z) calculated for C₁₀H₉NO is 159.1. The validated observed mass in positive ionization mode is 160.1 [M+H]⁺ with a retention time (tR) of approximately 2.39 minutes[1].
Chiral HPLC (Enantiomeric Excess):
Chiral purity is evaluated using a specialized chiral stationary phase. When eluted with an isocratic mobile phase of 20% Isopropanol (IPA) in Hexane, the enantiomers separate distinctly. The (R)-enantiomer elutes at 6.79 min , while the desired (S)-enantiomer elutes at 7.42 min [5]. Pharmaceutical-grade batches must demonstrate an enantiomeric excess (ee) of >99.9%.
Biological Context: Downstream Application in S1P1 Modulation
The ultimate value of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile lies in its conversion into active pharmaceutical ingredients (APIs) like ozanimod. These compounds are potent agonists of the Sphingosine 1-phosphate receptor subtype 1 (S1P1), a G-protein coupled receptor (GPCR)[1].
The precise stereochemistry established during the synthesis of the indane intermediate directly dictates the spatial orientation of the final drug molecule within the S1P1 binding pocket. Activation of this receptor leads to the internalization of the receptor and subsequent sequestration of lymphocytes in lymph nodes, preventing them from contributing to autoimmune inflammation in the central nervous system (e.g., Multiple Sclerosis)[1].
Caption: Mechanism of action for S1P1 receptor modulators derived from the chiral indane intermediate.
Technical Whitepaper: 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in Drug Development
Executive Summary The compound 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to as 1-hydroxyindane-4-carbonitrile) is a highly specialized chiral building block critical to the development of next-gen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to as 1-hydroxyindane-4-carbonitrile) is a highly specialized chiral building block critical to the development of next-generation immunomodulators and neurotherapeutics. As the pharmaceutical industry shifts toward highly selective Sphingosine-1-phosphate receptor 1 (S1P1) agonists—such as CYM-5442 and various ozanimod analogs—this indane derivative has emerged as a foundational intermediate. This whitepaper provides an in-depth analysis of its stereochemical significance, mechanistic role in receptor agonism, synthetic methodologies, and commercial procurement strategies for drug development professionals.
Chemical Profiling & Stereochemical Significance
The pharmacological efficacy of indane-based S1P1 modulators is intrinsically tied to their stereochemistry. The indane ring must occupy a specific spatial orientation within the receptor's transmembrane domains, making the chirality of the 1-hydroxyl group a critical quality attribute.
Quantitative Chemical Data
The following table summarizes the structural and commercial identifiers for the racemic mixture and its isolated enantiomers[1][2]:
Historically, S1P1 agonists required zwitterionic head-groups to interact with conserved Arginine (R120) and Glutamate (E121) residues on the receptor. However, molecules synthesized from 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (such as CYM-5442) bypass these residues entirely.
Instead, the indane scaffold directs the molecule into a deep, highly stereoselective hydrophobic pocket within the S1P1 receptor [3]. This unique binding mode induces Gi protein coupling and p42/p44 MAPK phosphorylation, ultimately driving receptor internalization and lymphocyte sequestration (lymphopenia) without the off-target cardiovascular liabilities associated with broader S1P receptor activation[4].
Figure 1: S1P1 receptor signaling pathway activated by indane-based agonists.
The synthesis of this intermediate can be approached via racemic reduction or asymmetric chiral reduction, depending on downstream resolution capabilities.
Figure 2: Synthetic workflows for racemic and enantiopure 1-hydroxyindane-4-carbonitrile.
Protocol A: Racemic Synthesis via NaBH₄ Reduction
This protocol is ideal for generating high yields of the racemic mixture prior to late-stage chiral chromatography[3].
Suspension and Catalysis: Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4M) and catalytic silica gel in ethanol at 0 °C.
Causality: Silica gel acts as a mild surface catalyst that weakly coordinates with the carbonyl oxygen, increasing its electrophilicity while preventing over-reduction.
Hydride Transfer: Add NaBH₄ (0.33 equiv) slowly to the mixture.
Causality: The stoichiometric ratio (0.33 equiv) is precisely calculated because each borohydride molecule can theoretically reduce four carbonyl centers. Slow addition at 0 °C controls the exothermic hydride transfer, minimizing the formation of ring-opened byproducts.
Self-Validating Checkpoint (TLC): Warm to room temperature and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 5:5).
Validation: This step ensures the complete disappearance of the UV-active ketone precursor before quenching, preventing difficult downstream chromatographic separations of the product from unreacted starting material.
Purification: Remove solvent under reduced pressure and purify via column chromatography to yield the product as a white solid (~80% yield).
Protocol B: Asymmetric Synthesis via CBS Reduction
For direct synthesis of the (S) or (R) enantiomer, Corey-Bakshi-Shibata (CBS) reduction is employed to dynamically establish the stereocenter[5].
Asymmetric Catalyst Preparation: Prepare a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine in anhydrous THF under argon.
Causality: The CBS catalyst must be kept strictly anhydrous; trace moisture hydrolyzes the oxazaborolidine ring, destroying its chiral induction capability and leading to racemic mixtures.
Borane Coordination and Ketone Addition: Add borane-THF complex at -20 °C, followed by the slow addition of the indanone precursor.
Causality: Operating at cryogenic temperatures suppresses the uncatalyzed background reduction by borane, ensuring that hydride transfer occurs exclusively through the highly stereoselective CBS-borane complex.
Self-Validating Checkpoint (Chiral HPLC): Quench with methanol, extract, and elute the purified product on a Chiral HPLC column using 20% isopropanol (IPA) in hexane.
Validation: The (S)-enantiomer must elute sharply at
min. This confirms an enantiomeric excess (ee) of >99.9%, a critical quality attribute since S1P1 receptors will reject the incorrect stereoisomer[5].
Commercial Supply Chain & Procurement Strategy
When scaling up drug development, sourcing high-purity enantiomers is critical to avoid batch-to-batch pharmacological variability. The following table outlines verified commercial suppliers and their catalog specifications for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile[1][2][6]:
Note: For advanced preclinical trials, procurement of the ≥98% pure (S)-enantiomer is highly recommended to bypass the need for in-house chiral resolution.
References
Gonzalez-Cabrera PJ, et al. "Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions." Molecular Pharmacology, 2008.[Link]
US Patent 10239846B2. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.
An In-depth Technical Guide to the Reactivity of the Hydroxyl and Nitrile Groups in 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Introduction 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic indane scaffold is a common m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic indane scaffold is a common motif in pharmacologically active compounds. The presence of two chemically distinct functional groups—a secondary hydroxyl group and an aromatic nitrile—on this framework provides a versatile platform for the synthesis of a diverse array of complex molecules. The ketone precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, is a known reagent in the preparation of imidazoindenopyrazinone derivatives, which have been investigated for their anticonvulsant activity as AMPA receptor antagonists[1]. This guide will provide an in-depth analysis of the reactivity of the hydroxyl and nitrile moieties, with a focus on chemoselective transformations and the strategic application of this molecule in organic synthesis.
Molecular Structure and Electronic Properties
The reactivity of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is governed by the interplay of its constituent functional groups and the indane core.
The Hydroxyl Group (-OH): Located at the C1 position of the cyclopentyl ring, this secondary alcohol is a nucleophilic center and can also act as a proton donor. The oxygen atom possesses lone pairs of electrons, making it susceptible to electrophilic attack.
The Nitrile Group (-C≡N): Attached to the aromatic ring at the C4 position, the nitrile group is strongly polarized, with the carbon atom being electrophilic due to the high electronegativity of nitrogen. This group is a powerful electron-withdrawing group, influencing the electron density of the aromatic ring.
The spatial arrangement and electronic properties of these two groups dictate the feasible reaction pathways and the potential for chemoselectivity.
Reactivity of the Secondary Hydroxyl Group
The secondary alcohol in 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can undergo a variety of transformations, including oxidation, esterification, and etherification.
Oxidation to 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
The most common transformation of the hydroxyl group is its oxidation to the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile[2][3]. This reaction is a key step in many synthetic routes. A variety of oxidizing agents can be employed for this purpose[4][5].
Experimental Protocol: Swern Oxidation
The Swern oxidation is a reliable method for the mild oxidation of secondary alcohols to ketones.
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C.
Oxalyl Chloride Addition: Oxalyl chloride (1.2 equivalents) is added dropwise to the cooled DCM.
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 10 minutes.
Alcohol Addition: A solution of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent) in DCM is added dropwise, keeping the temperature below -60 °C. The mixture is stirred for 30 minutes.
Triethylamine Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
Work-up: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Esterification
The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride[6][7]. This reaction is often catalyzed by a base or an acid.
Experimental Protocol: Acylation with Acetyl Chloride
Reaction Setup: To a solution of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C is added acetyl chloride (1.2 equivalents) dropwise.
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester can be purified by column chromatography.
Visualization of Hydroxyl Group Reactions
Caption: Key reactions of the hydroxyl group.
Reactivity of the Aromatic Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carboxylic acids.
Reduction to a Primary Amine
The reduction of the nitrile to a primary amine, (4-(aminomethyl)-2,3-dihydro-1H-inden-1-ol), is a valuable transformation for introducing a basic nitrogen atom. This can be achieved using strong reducing agents or catalytic hydrogenation[8].
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.
Reaction Setup: A flame-dried, three-necked round-bottom flask under an argon atmosphere is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
Nitrile Addition: A solution of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the primary amine.
Hydrolysis to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid, 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, under either acidic or basic conditions[9].
Experimental Protocol: Acid-Catalyzed Hydrolysis
Reaction Setup: A mixture of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile and an excess of aqueous sulfuric acid (e.g., 6 M) is heated at reflux.
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
Work-up: The reaction mixture is cooled to room temperature and poured onto ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
Visualization of Nitrile Group Reactions
Caption: Key reactions of the nitrile group.
Chemoselective Transformations and Protecting Group Strategies
The presence of two reactive functional groups necessitates careful consideration of chemoselectivity to achieve desired transformations[10][11]. Orthogonal protecting group strategies are often employed to mask one group while the other is being modified[12][13].
Selective Reactions at the Hydroxyl Group
To perform reactions on the nitrile group without affecting the hydroxyl group, the latter can be protected. Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under mild conditions.
Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether
Protection: To a solution of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents). The reaction is stirred at room temperature until complete. The protected compound can then be subjected to reactions at the nitrile group.
Deprotection: The TBDMS group can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
Selective Reactions at the Nitrile Group
Conversely, certain reagents can selectively transform the nitrile group in the presence of a free hydroxyl group. For instance, catalytic transfer hydrogenation can be a mild method for nitrile reduction.
Visualization of Orthogonal Protection Strategy
Caption: Orthogonal protection for selective transformations.
Quantitative Data Summary
Transformation
Reagents and Conditions
Typical Yield Range
Oxidation of Secondary Alcohol to Ketone
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)
85-95%
Esterification of Secondary Alcohol
Acetyl chloride, pyridine, DCM
90-98%
Reduction of Aromatic Nitrile to Amine
LiAlH₄, THF
80-90%
Hydrolysis of Aromatic Nitrile to Acid
6 M H₂SO₄, reflux
75-85%
Conclusion
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a valuable and versatile building block in synthetic organic chemistry. The distinct reactivity of its hydroxyl and nitrile functional groups allows for a wide range of chemical modifications. A thorough understanding of the principles of chemoselectivity and the strategic use of protecting groups enables the synthetic chemist to harness the full potential of this molecule for the construction of complex and biologically active compounds. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic intermediate.
References
PubChem. 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. National Center for Biotechnology Information. [Link]
Solorio-Alvarado, C. R., et al. Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. Organic & Biomolecular Chemistry. [Link]
Beaudry, C. M. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry. [Link]
Kaliappan, K. P. Protecting Groups. Department of Chemistry, Indian Institute of Technology-Bombay. [Link]
Siedlecka, R., Skarzewski, J., & Młochowski, J. Selective oxidation of primary hydroxy groups in prinary-secondary diols. Tetrahedron Letters. [Link]
Rinaldi, A., Scarpi, D., & Occhiato, E. G. The 1H‐indene and some examples of indene pharmaceuticals. Chemistry–A European Journal. [Link]
Kumar, A., et al. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. [Link]
Knowles, R. R., & Jacobsen, E. N. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Organic letters. [Link]
Li, H., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
PubChem. 2,3-Dihydro-1H-indene-1-carbonitrile. National Center for Biotechnology Information. [Link]
Structural Elucidation of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Derivatives via X-Ray Crystallography
Executive Summary The 2,3-dihydro-1H-indene (indane) core is a privileged, rigid bicyclic scaffold in medicinal chemistry. Specifically, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,3-dihydro-1H-indene (indane) core is a privileged, rigid bicyclic scaffold in medicinal chemistry. Specifically, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) serves as a foundational chiral intermediate in the synthesis of highly selective sphingosine 1-phosphate receptor subtype 1 (S1P1) agonists[1]. Modulators of S1P1, such as Ozanimod, are pivotal in treating autoimmune conditions like multiple sclerosis by sequestering lymphocytes in secondary lymphoid tissues[1].
For drug development professionals, establishing the absolute configuration of this intermediate is not merely an academic exercise; it is a strict regulatory requirement. This whitepaper provides an in-depth technical guide on the enantioselective synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) methodologies required to definitively characterize 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile derivatives.
The Strategic Value of the Indanol Carbonitrile Scaffold
The pharmacological efficacy of S1P1 agonists relies heavily on their stereochemistry. The structural causality of the 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile intermediate is defined by two functional handles:
The C1 Hydroxyl Group : This establishes the stereocenter. The (S)-enantiomer is strictly required to ensure the correct spatial orientation of the molecule within the S1P1 receptor binding pocket. The rigid indane ring reduces the entropic penalty upon receptor binding, maximizing intrinsic activity[2].
The C4 Carbonitrile Group : This acts as a versatile synthetic precursor. During drug elaboration, the cyano group is typically converted into an amidoxime to construct the 1,2,4-oxadiazole heterocycle characteristic of this drug class[2].
Fig 1: Synthetic workflow from the indanone precursor to S1P1 agonists.
Experimental Protocols: Synthesis and Crystallization
To obtain crystallographic-grade material, the synthesis must yield a product with high enantiomeric excess (>99% ee).
Protocol A: Enantioselective Synthesis
The reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is achieved using chiral reducing agents to enforce strict stereocontrol.
Reaction Setup : Dissolve 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[3].
Reagent Addition : Cool the solution to -20 °C. Add (-)-B-chlorodiisopinocampheylborane ((-)-DIP chloride) (1.5 eq, 60% in hexane) dropwise over 60 minutes[3]. Causality: The bulky chiral pinane ligands on the boron atom sterically block one face of the ketone, forcing hydride transfer exclusively to the Re-face to yield the (S)-enantiomer.
Quenching : Stir for 120 minutes at room temperature, then quench with aqueous diethanolamine to decompose the boron complex[3].
Isolation : Extract with dichloromethane (DCM). Wash the organic layer with 10% NaCl, concentrate, and precipitate the product using hexane to yield an off-white powder[3].
Protocol B: Single-Crystal Growth via Vapor Diffusion
Obtaining a single crystal of sufficient size (0.1–0.3 mm) is the primary bottleneck in X-ray crystallography. For indanol derivatives, vapor diffusion is preferred over slow evaporation due to its controlled supersaturation kinetics.
Solvent Selection : Dissolve 10 mg of the highly pure (S)-enantiomer in 0.5 mL of ethyl acetate in a 2 mL inner vial.
Antisolvent Chamber : Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of hexane.
Equilibration : Seal the outer vial tightly. Over 3–7 days, the volatile hexane diffuses into the ethyl acetate.
Causality: The slow diffusion rate prevents the kinetic trapping of amorphous precipitates, favoring the thermodynamic formation of a highly ordered crystal lattice dominated by intermolecular O-H···N hydrogen bonds between the C1-OH and the C4-CN groups.
Table 1: Optimized Crystallization Conditions for Indanol Derivatives
Slower kinetics than evaporation; yields larger, defect-free crystals.
Temperature
20 °C (Isothermal)
Prevents thermal convection currents that disrupt nucleation events.
X-Ray Crystallography: Data Acquisition and Refinement
Determining the absolute configuration of a "light-atom" molecule (
) presents a specific crystallographic challenge. Because the molecule lacks heavy atoms (like Br or S), the anomalous scattering signal using standard Molybdenum (Mo K) radiation is extremely weak[4].
Protocol C: SC-XRD Data Collection
Mounting : Harvest a suitable crystal using a MiTeGen loop coated in Paratone-N oil and immediately flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and reducing radiation damage[4].
Data Collection : Use a diffractometer equipped with a Copper (Cu K
, Å) microfocus source. Causality: The longer wavelength of Cu radiation enhances the anomalous dispersion signal () of oxygen and nitrogen, which is critical for distinguishing Friedel pairs in light-atom structures.
Structure Solution : Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
The Self-Validating System: The Flack Parameter
The absolute stereochemistry is self-validated by the Flack parameter (
) . For a correctly assigned (S)-configuration, must refine to . A value approaching indicates the structure is the inverted (R)-enantiomer, while a value of indicates a racemic twin. If the standard uncertainty (s.u.) of the Flack parameter is , the absolute configuration cannot be trusted, and data must be recollected with higher redundancy.
Fig 2: X-ray crystallography data collection and self-validation logic.
Table 2: Representative Crystallographic Data for (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Parameter
Typical Value
Significance
Crystal System
Orthorhombic
Common packing arrangement for enantiopure chiral molecules.
Space Group
Non-centrosymmetric; strictly required for chiral compounds.
Temperature
100 K
Minimizes thermal motion for precise hydrogen atom localization.
Radiation
Cu K ( Å)
Maximizes anomalous scattering for absolute configuration assignment.
Flack Parameter
Validates the (S)-stereocenter at the C1 position.
Conclusion
The structural elucidation of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile derivatives via X-ray crystallography is a cornerstone in the development of targeted S1P1 therapeutics. By utilizing stereoselective reduction pathways and employing Cu K
radiation for precise anomalous dispersion measurements, researchers can definitively establish the absolute configuration of these privileged scaffolds, ensuring both regulatory compliance and optimal pharmacodynamic profiles.
References
Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - google.com - 1
Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - nih.gov - 2
Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl) - nih.gov - 4
A Process For The Preparation Of Ozanimod Intermediate - quickcompany.in - 3
Application Notes and Protocols for the Selective Reduction of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Authored by: Your Senior Application Scientist Introduction 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a versatile building block in medicinal chemistry and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Your Senior Application Scientist
Introduction
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a versatile building block in medicinal chemistry and materials science.[1][2] Its chemical structure, featuring both a ketone and a nitrile functional group, allows for a variety of synthetic transformations. The reduction of the ketone to a hydroxyl group, yielding 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, is a critical step in the synthesis of various biologically active molecules, including potential anticonvulsant agents.[1][3] This document provides a detailed protocol for the selective reduction of the ketone functionality using sodium borohydride, a mild and efficient reducing agent. Furthermore, it explores the use of lithium aluminum hydride for the exhaustive reduction of both the ketone and nitrile groups, offering a comparative analysis to guide researchers in selecting the appropriate methodology for their synthetic goals.
Chemical Principles and Mechanistic Insights
The selective reduction of a ketone in the presence of a nitrile is achievable due to the differing reactivities of these functional groups towards hydride-based reducing agents. Sodium borohydride (NaBH₄) is a nucleophilic reducing agent that is particularly effective for the reduction of aldehydes and ketones.[4][5] It is considered a mild reducing agent and, under standard conditions, does not reduce less reactive functional groups such as esters, amides, or nitriles.[4]
The mechanism of ketone reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[6][7] This results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the corresponding alcohol.[7]
In contrast, lithium aluminum hydride (LiAlH₄) is a significantly more potent reducing agent.[8][9] It readily reduces a wide range of functional groups, including ketones and nitriles.[8][9] The reduction of a nitrile to a primary amine with LiAlH₄ proceeds through the sequential addition of two hydride ions to the carbon-nitrogen triple bond, followed by hydrolysis of the resulting metal-amine complexes.[10][11]
The choice of reducing agent is therefore paramount in determining the outcome of the reaction with 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Diagram: Selective vs. Exhaustive Reduction
Caption: Reaction pathways for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Protocol 1: Selective Reduction of the Ketone using Sodium Borohydride
This protocol details the procedure for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[13][14] Handle in a well-ventilated fume hood and keep away from water and acids.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16]
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2] Handle with care and appropriate PPE.
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Experimental Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material).
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) may be observed.
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH of the solution is approximately 6-7.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Workup: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic extracts and wash successively with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Diagram: Experimental Workflow for Selective Reduction
Caption: Step-by-step workflow for the selective reduction protocol.
Protocol 2: Exhaustive Reduction using Lithium Aluminum Hydride
This protocol describes the reduction of both the ketone and nitrile functionalities to yield 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Safety Precautions:
Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water.[17] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[17] Strict adherence to anhydrous techniques is essential.
Experimental Procedure:
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Cooling: Cool the suspension to 0 °C in an ice bath.
Addition of Substrate: Dissolve 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[10] This procedure should result in a granular precipitate that is easily filtered.
Filtration and Extraction: Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and washings.
Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography or by acid-base extraction to isolate the amine.
Data Summary and Expected Outcomes
Parameter
Protocol 1 (NaBH₄ Reduction)
Protocol 2 (LiAlH₄ Reduction)
Product
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
Selectivity
High for ketone reduction
Non-selective, reduces both ketone and nitrile
Typical Yield
85-95%
70-85%
Reaction Conditions
0 °C to room temperature, ambient atmosphere
0 °C to reflux, inert atmosphere
Solvent
Methanol
Anhydrous THF
Workup
Acidic quench, aqueous extraction
Fieser workup (H₂O, NaOH, H₂O)
Safety
Moderate, handle NaBH₄ with care
High, requires stringent anhydrous and inert techniques
Analytical Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: For 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, expect a new signal for the carbinol proton (CH-OH) and the disappearance of the characteristic downfield shift of the protons adjacent to the ketone. For 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, expect new signals corresponding to the protons of the aminomethyl group (CH₂-NH₂) and the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy:
For the alcohol product, look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O stretching band of the ketone (around 1700 cm⁻¹).
For the amine product, expect the appearance of N-H stretching bands around 3300-3500 cm⁻¹ and the disappearance of both the C=O and C≡N stretching bands.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting and Further Considerations
Incomplete Reaction (Protocol 1): If the reaction with NaBH₄ is sluggish, a small amount of additional reagent can be added. Ensure the methanol is of sufficient quality.
Over-reduction (Protocol 1): While unlikely with NaBH₄, if reduction of the nitrile is observed, consider using a less reactive solvent system or performing the reaction at a lower temperature.
Difficult Workup (Protocol 2): If the quenched LiAlH₄ reaction mixture forms a gelatinous precipitate, the addition of more anhydrous sodium sulfate and vigorous stirring can help to granulate the solids for easier filtration.
Stereoselectivity: The reduction of the prochiral ketone in 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile with NaBH₄ or LiAlH₄ will produce a racemic mixture of the corresponding alcohol or amine. For the synthesis of a single enantiomer, an asymmetric reduction protocol would be required, for instance, using a chiral catalyst such as a Corey-Bakshi-Shibata (CBS) catalyst or a chiral ligand-modified hydride reagent.[18][19][20]
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Application Note: 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in the Synthesis of S1P Receptor Modulators
Executive Summary The bicyclic scaffold 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly known as 4-cyano-1-indanol) is a highly privileged intermediate in modern medicinal chemistry. Its structural architecture—...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The bicyclic scaffold 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly known as 4-cyano-1-indanol) is a highly privileged intermediate in modern medicinal chemistry. Its structural architecture—comprising a rigid lipophilic indane core, a chiral hydroxyl center at C1, and a versatile cyano handle at C4—makes it an indispensable building block for synthesizing Sphingosine-1-phosphate subtype 1 (S1P1) receptor modulators[1]. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of next-generation therapeutics such as CYM-5442 and the blockbuster drug Ozanimod (Zeposia)[2].
Mechanistic Insights: The Privileged Indane Scaffold
The design of S1P1 receptor agonists requires precise spatial orientation to mimic the endogenous ligand, sphingosine-1-phosphate, without triggering off-target effects at other S1P receptor subtypes (e.g., S1P3).
The Indane Core : Provides the necessary rigid hydrophobic bulk to deeply anchor into the lipophilic pocket of the S1P1 receptor.
The C4-Cyano Group : Acts as a critical synthetic vector. It is readily converted into an amidoxime, which subsequently undergoes cyclocondensation with carboxylic acids to form a 1,2,4-oxadiazole ring—a bioisostere for the phosphate headgroup of native S1P[1].
The C1-Hydroxyl Group : Serves as a stereocenter that dictates the spatial trajectory of the terminal polar group (e.g., an aminoethanol moiety). The hydroxyl group can be activated and substituted (via Mitsunobu conditions or direct halogenation/displacement) to install the necessary hydrogen-bond donors required for receptor activation[2].
Synthetic workflow from 4-cyano-1-indanone to S1P1 modulators.
Experimental Protocols
Protocol 1: Chemoselective Reduction of 4-Cyano-1-indanone
To synthesize 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, the precursor ketone must be reduced without disturbing the electrophilic nitrile group. Sodium borohydride (NaBH₄) is selected for its mild hydride-donating capacity, which is perfectly tuned for chemoselective ketone reduction[1].
Reagents:
1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M)
Sodium borohydride (NaBH₄) (0.33 equiv)
Silica gel (catalytic amount)
Absolute Ethanol (EtOH)
Step-by-Step Methodology:
Activation : Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile and a catalytic amount of silica gel in absolute ethanol at 0 °C. Causality: Silica gel acts as a mild, heterogeneous Lewis acid that polarizes the carbonyl carbon, accelerating the reduction while suppressing side reactions.
Reduction : Slowly add NaBH₄ (0.33 equiv) portion-wise to the stirred suspension to control the exothermic release of hydrogen gas.
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 hours.
Workup : Quench the reaction carefully with water, remove the ethanol under reduced pressure, and extract the aqueous layer with Ethyl Acetate (EtOAc).
Purification : Purify the crude product via column chromatography using a Hexane/EtOAc (5:5) gradient to yield a white solid[1].
System Validation: Perform TLC (Hexane/EtOAc 5:5). The product indanol will present a significantly lower
value than the starting indanone due to the increased polarity of the newly formed hydroxyl group. LC-MS should confirm a mass shift from to .
Protocol 2: Amidoxime Formation for 1,2,4-Oxadiazole Assembly
The conversion of the C4-nitrile to an amidoxime is the foundational step for assembling the 1,2,4-oxadiazole pharmacophore seen in CYM-5442 and Ozanimod[1].
Free-basing : To a stirred suspension of NH₂OH·HCl in ethanol, add Na₂CO₃. Causality: The weak base neutralizes the hydrochloride salt to liberate nucleophilic free hydroxylamine in situ, preventing the base-catalyzed degradation of the indane core that stronger bases might cause.
Addition : Add 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in one portion to the mixture.
Cyclization Prep : Heat the reaction to reflux and stir for 12 hours to drive the nucleophilic addition of hydroxylamine across the nitrile triple bond.
Isolation : Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure to yield 1,N-dihydroxy-indan-4-carboxamidine[1].
System Validation: Validation of amidoxime formation is best confirmed by FTIR spectroscopy. The sharp nitrile (
) stretching band at ~2220 cm⁻¹ will completely disappear, replaced by broad and stretches in the 3200–3400 cm⁻¹ region.
Downstream Applications in Drug Development
Synthesis of CYM-5442
Following the generation of the amidoxime (Protocol 2), the intermediate is reacted with 3,4-diethoxybenzoic acid in the presence of coupling agents (EDCI, HOBt) to close the 1,2,4-oxadiazole ring. Finally, the C1-hydroxyl group is activated with thionyl chloride (
) and displaced by 2-aminoethanol to yield CYM-5442, a highly selective S1P1 agonist[1].
Chiral Considerations for Ozanimod (Zeposia)
Ozanimod requires the strict (S)-configuration at the C1 position of the indane ring to maintain its therapeutic efficacy and safety profile in treating multiple sclerosis[3]. While racemic 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be subjected to chiral resolution via preparative HPLC using DAICEL® CHIRALPAK® columns[2], modern industrial routes often employ chemoenzymatic approaches. For instance, lipase-catalyzed kinetic resolution or asymmetric transfer hydrogenation using chiral Ruthenium complexes ensures an enantiomeric excess (ee) of >98%[3].
Mechanism of action of S1P1 receptor modulators in inducing lymphopenia.
Quantitative Data Summary
The table below summarizes the optimized reaction conditions and expected yields for the transformation of the indane scaffold into advanced pharmaceutical intermediates.
[1] Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC. National Institutes of Health (NIH).
[2] US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. Google Patents.
[3] Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry - ACS Publications.
Application Note: Synthesis of Imidazo[1,2-a]indeno[1,2-e]pyrazinone AMPA Receptor Antagonists from 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Introduction and Mechanistic Rationale The over-stimulation of excitatory amino acid receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a primary driver of glutamate-indu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The over-stimulation of excitatory amino acid receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a primary driver of glutamate-induced excitotoxicity implicated in neurodegenerative disorders and epilepsy[1]. Competitive AMPA antagonists are crucial therapeutic targets, but early candidates often suffered from poor aqueous solubility or rapid renal clearance.
A breakthrough in this domain was the discovery of tetracyclic imidazo[1,2-a]indeno[1,2-e]pyrazinone derivatives by Jimonet et al., which exhibit potent, selective AMPA antagonism and high in vivo anticonvulsant activity[1]. The synthesis of these complex fused heterocycles relies heavily on functionalized indane precursors.
While 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (an indanol) is frequently utilized as a stable chiral pool intermediate in other pharmaceutical pathways (e.g., S1P receptor modulators), it serves as an ideal, shelf-stable precursor for AMPA antagonist synthesis. The synthetic logic dictates that the secondary alcohol must first be oxidized to a reactive ketone (4-cyano-1-indanone)[2]. This oxidation activates the
-carbon, allowing for selective halogenation. The resulting -bromo ketone acts as the critical electrophile for a bimolecular cyclocondensation with an imidazole derivative, forging the tetracyclic core[3]. Finally, the carbonitrile group is converted into a tetrazole—a metabolically stable bioisostere of a carboxylic acid that drastically enhances binding affinity to the AMPA receptor's glutamate recognition site[1].
Synthetic Workflow and Pathway Visualization
Synthetic workflow from indanol precursor to tetracyclic AMPA receptor antagonists.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure causality and structural integrity at every stage.
Protocol 1: Oxidation to 4-Cyano-1-indanone
Causality: The secondary alcohol must be oxidized to a ketone to increase the acidity of the adjacent
-protons, enabling subsequent enolization and bromination. 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (like Jones reagent) to prevent the hydrolysis of the sensitive carbonitrile group.
Reaction: Suspend 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (10.0 mmol) in 50 mL of ethyl acetate (EtOAc). Add IBX (15.0 mmol, 1.5 eq) in a single portion.
Conditions: Heat the suspension to reflux (80 °C) under an argon atmosphere for 4 hours.
Workup: Cool the mixture to 0 °C and filter through a Celite pad to remove the insoluble byproduct (iodosobenzoic acid). Wash the filter cake with cold EtOAc (2 × 15 mL). Concentrate the filtrate in vacuo.
Validation (IPC): Perform IR spectroscopy. The reaction is complete when the broad O-H stretch (~3300 cm
) completely disappears, replaced by a sharp, strong C=O stretch at ~1715 cm.
Protocol 2:
-Bromination of the Indanone
Causality: An
-halogenation is required to provide a suitable leaving group for the upcoming nucleophilic attack. Copper(II) bromide (CuBr) is used instead of elemental bromine (Br) to ensure strict mono-bromination and avoid over-reaction at the benzylic position.
Reaction: Dissolve the 4-cyano-1-indanone (8.0 mmol) in a 1:1 mixture of EtOAc and CHCl
(40 mL). Add CuBr (16.0 mmol, 2.0 eq).
Conditions: Reflux the heterogeneous mixture for 6 hours. The green/black CuBr
will gradually convert to white CuBr precipitate as the reaction proceeds.
Workup: Filter the hot mixture to remove CuBr. Wash the organic filtrate with saturated aqueous NaHCO
(20 mL) and brine (20 mL), dry over MgSO, and concentrate to yield 2-bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Validation (IPC): Analyze via
H-NMR (CDCl). The appearance of a diagnostic doublet of doublets (or pseudo-triplet) at ~4.6 ppm confirms the presence of the CH-Br proton, replacing the -CH multiplet at ~2.7 ppm.
Protocol 3: Cyclocondensation to the Tetracyclic Core
Causality: This cascade reaction forms the pyrazinone ring. The unmasked nitrogen of ethyl imidazole-2-carboxylate attacks the
-bromo ketone via an S2 mechanism. Subsequently, the basic conditions drive an intramolecular amidation between the imidazole ester and the indanone carbonyl.
Conditions: Stir the mixture at 120 °C for 12 hours under argon.
Workup: Cool to room temperature and pour into ice water (100 mL). Adjust the pH to 5.0 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with water and cold ethanol, and dry under high vacuum.
Validation (IPC): LC-MS analysis must show the expected [M+H]
mass corresponding to the cyclized cyano-imidazo[1,2-a]indeno[1,2-e]pyrazinone core, confirming the loss of HBr and EtOH.
Protocol 4: Tetrazole Bioisostere Formation
Causality: Carboxylic acids are optimal for AMPA receptor binding but suffer from poor blood-brain barrier permeability and rapid metabolism. Converting the carbonitrile to a tetrazole ring provides a bioisostere with similar pKa but superior metabolic stability and in vivo duration of action[1].
Reaction: Suspend the tetracyclic nitrile (3.0 mmol) in anhydrous DMF (15 mL). Add sodium azide (NaN
, 9.0 mmol) and ammonium chloride (NHCl, 9.0 mmol).
Conditions: Heat the sealed reaction vessel to 100 °C for 24 hours.
Workup: Cool the mixture, dilute with water (30 mL), and carefully acidify to pH 2.0 with 1M HCl (CAUTION: Perform in a well-ventilated fume hood to avoid hydrazoic acid exposure). Filter the precipitated tetrazole product and recrystallize from DMF/water.
Validation (IPC): IR spectroscopy will show the complete disappearance of the sharp nitrile C
N stretch at ~2220 cm.
Quantitative Data Summaries
Table 1: Reaction Yields and Analytical Validation Matrix
Data adapted from the foundational assays by Jimonet et al. demonstrating the necessity of the bioisosteric transformation[1].
Compound Variant
Functional Group at C-9
AMPA Receptor Binding Affinity (IC, nM)
In Vivo Anticonvulsant ED (mg/kg, i.v.)
Intermediate (Step 3)
Carbonitrile (-CN)
> 5,000 nM
Inactive
Carboxylic Acid Analog
Carboxylic Acid (-COOH)
45 nM
25.6 mg/kg
Final Product (Step 4)
Tetrazole (-CNH)
13 nM
3.5 mg/kg
References
Jimonet, P., et al. (2001). Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. Bioorganic & Medicinal Chemistry Letters, 11(2), 127-132.[Link]
Application Note & Protocol: A Focused Approach to the Asymmetric Synthesis of a Key Chiral Intermediate for Ozanimod
Introduction Ozanimod (marketed as Zeposia®) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative col...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ozanimod (marketed as Zeposia®) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2] It selectively targets S1P receptor subtypes 1 and 5, leading to the retention of lymphocytes in lymphoid tissues and reducing their infiltration into the central nervous system or the gut.[3] The core structure of Ozanimod features a chiral (S)-1-aminoindane moiety, the stereochemistry of which is critical for its therapeutic activity.[4] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to its key chiral intermediates is a subject of significant interest in pharmaceutical process development.
This application note provides a detailed experimental protocol for the synthesis of a crucial chiral intermediate, (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, through an asymmetric reduction of the corresponding ketone. The causality behind the choice of reagents and reaction conditions is explained to provide researchers with a robust and reproducible methodology grounded in established chemical principles.
Retrosynthetic Analysis and Core Strategy
The synthesis of Ozanimod hinges on the effective construction of the stereogenic center at the C1 position of the indane ring system. A common retrosynthetic approach disconnects the final molecule to reveal the key chiral amine, (S)-4-cyano-1-aminoindane, and the substituted benzonitrile sidechain. The chiral amine itself can be derived from the corresponding chiral alcohol or synthesized directly from the prochiral ketone, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Caption: Retrosynthetic analysis of Ozanimod.
This guide focuses on the critical asymmetric reduction step, which establishes the required (S)-stereochemistry early in the synthesis, a strategy that can prevent challenging separations of enantiomers at later stages.[5]
Experimental Protocol: Asymmetric Synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
This protocol details the asymmetric reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using (-)-DIP-Chloride, a well-established chiral reducing agent.
Principle and Rationale
The core of this protocol is the enantioselective reduction of a prochiral ketone. The chosen reagent, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), is a highly effective and commercially available chiral borane for this purpose. The mechanism involves the formation of a transient complex where the ketone coordinates to the boron atom. The steric bulk of the isopinocampheyl ligands directs the hydride transfer from the borane to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The (S)-configuration of the alcohol is achieved using the (-)-enantiomer of the DIP-Chloride reagent. This method is favored for its high enantioselectivity and predictable stereochemical outcome.
Materials and Reagents
Reagent
CAS Number
Grade
Supplier Example
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
149373-93-5
≥98%
Sigma-Aldrich
(-)-DIP-Chloride (60% in hexane)
85116-37-6
Solution
Sigma-Aldrich
Tetrahydrofuran (THF)
109-99-9
Anhydrous, ≥99.9%
Sigma-Aldrich
Diethanolamine
111-42-2
≥99%
Sigma-Aldrich
Methylene chloride (DCM)
75-09-2
ACS Reagent
Fisher Scientific
Hexane
110-54-3
ACS Reagent
Fisher Scientific
Sodium chloride (NaCl)
7647-14-5
ACS Reagent
VWR
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Anhydrous Powder
Sigma-Aldrich
Detailed Step-by-Step Protocol
The following procedure is adapted from a patented process.[6]
Reaction Setup:
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen to maintain anhydrous conditions.
Initial Charging:
Charge the flask with 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (10.0 g, 63.6 mmol).
Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.
Asymmetric Reduction:
Cool the reaction mixture to between -25 °C and -20 °C using a dry ice/acetone bath.
Slowly add a solution of (-)-DIP-Chloride (51 g of 60% solution in hexane, ~1.5 molar equivalents) to the stirred solution via the dropping funnel over a period of 60 minutes. It is critical to maintain the internal temperature below -20 °C during the addition.
After the addition is complete, continue stirring the mixture at -25 °C to -20 °C for an additional 30 minutes.
Allow the reaction mixture to gradually warm to ambient temperature (25–30 °C) and stir for another 120 minutes.
Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
Reaction Quench and Workup:
Carefully quench the reaction by slowly adding a solution of diethanolamine (10 g in 100 mL of water) at room temperature. This step decomposes the borane complexes.
Add 50 mL of methylene chloride to the mixture and stir vigorously for 30 minutes.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with 30 mL of a 10% aqueous sodium chloride solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a residue.
Purification and Isolation:
To the resulting residue, add 100 mL of hexane and stir. This may induce precipitation of the product.
Filter the resulting solid, wash with a small amount of cold hexane, and dry under vacuum to yield (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as an off-white powder.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood.
Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
(-)-DIP-Chloride is a flammable and moisture-sensitive reagent. Handle under an inert atmosphere.
Methylene chloride is a suspected carcinogen. Avoid inhalation and skin contact.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Data Summary and Expected Outcome
Parameter
Value
Rationale / Comment
Starting Material
10.0 g (63.6 mmol)
1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
Reducing Agent
~1.5 eq (-)-DIP-Chloride
A slight excess ensures complete conversion of the starting ketone.
Solvent
Anhydrous THF (50 mL)
Aprotic ether solvent suitable for borane reductions.[6]
Reaction Temperature
-25 °C to -20 °C, then warm to RT
Low temperature is crucial for achieving high enantioselectivity.
Reaction Time
~4 hours
Includes addition, low-temperature stirring, and warming periods.[6]
Expected Yield
6.5 g (64.3%)
Based on reported literature.[6] Yields may vary based on scale and purity.
Expected Purity
>98% (by HPLC)
Achievable after hexane trituration/crystallization.
Enantiomeric Excess
>95% ee
Expected for this type of asymmetric reduction. Chiral HPLC is required for analysis.
Forward Synthesis Workflow
The synthesized chiral alcohol is a versatile intermediate that can be converted into the corresponding amine, (S)-4-cyano-1-aminoindane, which is a direct precursor to the oxadiazole-containing core of Ozanimod.
Caption: Forward synthesis workflow from the key ketone intermediate.
Alternative routes may involve converting the nitrile to an amidoxime before cyclizing to form the 1,2,4-oxadiazole ring, followed by coupling with the side chain.[7][8] Chemoenzymatic methods employing lipases or transaminases also represent a powerful strategy for accessing the key chiral amine intermediate.[9][10]
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the asymmetric synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a key building block for the drug Ozanimod. By explaining the rationale behind the choice of reagents and conditions, this guide empowers researchers to reliably execute this critical transformation. The described method offers high enantioselectivity and provides a solid foundation for the subsequent steps in the total synthesis of this important therapeutic agent.
References
Cianferotti, C., et al. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. ResearchGate. Available at: [Link][5][11]
A Process For The Preparation Of Ozanimod Intermediate. Quick Company. Available at: [Link][6]
Schober, M., et al. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry. Available at: [Link][9][10]
Kim, B. S., et al. (2021). Ozanimod: A First-in-Class Sphingosine 1-Phosphate Receptor Modulator for the Treatment of Ulcerative Colitis. PubMed. Available at: [Link][1]
Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. ResearchGate. Available at: [Link][12]
Process for the production of ozanimod. Google Patents. Available at: [7]
Process for preparing ozanimod. Google Patents. Available at: [8]
Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. ACS Publications. Available at: [Link][13]
The preparation method of ozanimod. Google Patents. Available at: [14]
Wang, J., et al. (2023). Progress in the Synthesis of Ozanimod Hydrochloride. Chinese Journal of Pharmaceuticals. Available at: [Link][4]
SwissPAR - Zeposia. Swissmedic. Available at: [Link][3]
Singh, S., et al. (2024). Ozanimod for ulcerative colitis treatment. Dove Medical Press. Available at: [Link][2]
A Process For The Preparation Of Ozanimod Hydrochloride And Intermediates Thereof. IP.com. Available at: [Link][15]
Application Note: High-Purity Refinement of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile via Optimized Recrystallization
Abstract This document provides a detailed protocol for the purification of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed protocol for the purification of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The procedure is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity, a critical requirement for subsequent synthetic steps and pharmacological studies. The note emphasizes a systematic approach to solvent selection and provides a step-by-step guide to the recrystallization process, ensuring reproducibility and efficacy.
Introduction
The purification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, directly impacting the safety, efficacy, and stability of the final product.[1][2] 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a valuable building block in medicinal chemistry. Its purity is paramount to ensure the desired reactivity and to prevent the incorporation of impurities into the final drug substance. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[3][4] The underlying principle of recrystallization is that most solids are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure compound in a suitable hot solvent and allowing it to cool, the compound of interest will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[6][7]
This application note details a comprehensive procedure for the recrystallization of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, beginning with a systematic solvent screening to identify the optimal solvent or solvent system.
Principle of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for recrystallization should exhibit the following characteristics[3][5][6]:
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
Chemical Inertness: The solvent must not react with the compound to be purified.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
A systematic solvent screening is crucial for developing an effective recrystallization protocol. The goal is to identify a solvent or a solvent mixture that provides a significant difference in solubility for 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile at high and low temperatures.
Procedure:
Place approximately 20-30 mg of the crude 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile into a small test tube.
Add the solvent to be tested dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves. Record the approximate volume of solvent required.
Once the solid is fully dissolved, allow the test tube to cool slowly to room temperature.
If crystals do not form upon cooling, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.[8][9]
After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Repeat this procedure for a range of solvents with varying polarities.
Solvent Selection Guide:
Solvent Polarity
Examples
Expected Solubility of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Polar Protic
Water, Methanol, Ethanol
The hydroxyl group may impart some solubility, especially at elevated temperatures.
Polar Aprotic
Acetone, Ethyl Acetate
The combination of the polar nitrile and hydroxyl groups with the aromatic ring suggests good solubility.
Non-polar
Toluene, Hexanes
Likely to be less soluble due to the polar functional groups.
Based on the structure of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (containing a hydroxyl and a nitrile group), moderately polar solvents like ethanol, isopropanol, or ethyl acetate are promising candidates. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective. In a mixed solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" (or anti-solvent) is added to decrease the solubility and induce crystallization.[2][10]
Part 2: Recrystallization Procedure
Once a suitable solvent has been identified, proceed with the bulk recrystallization. The following is a general procedure that can be adapted based on the chosen solvent.
Workflow for Recrystallization:
Caption: Workflow of the recrystallization procedure.
Step-by-Step Protocol:
Dissolution: Place the crude 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the crude compound in small portions while stirring and heating until the solid is just dissolved.[6][11] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[5][7]
Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities.[7]
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[6]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[6]
Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Part 3: Purity Assessment
The purity of the recrystallized 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile should be assessed to confirm the effectiveness of the purification.
Methods for Purity Assessment:
Technique
Purpose
Expected Result for Pure Compound
Melting Point Analysis
To determine the melting point range.
A sharp melting point range (typically < 2 °C) close to the literature value. Impurities tend to broaden and depress the melting point.
Thin Layer Chromatography (TLC)
To check for the presence of impurities.
A single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC)
To quantify the purity.
A single major peak corresponding to the desired compound, with minimal or no impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure and identify any residual impurities.
A clean spectrum consistent with the structure of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Safety and Handling
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and vapors.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
Consult the Safety Data Sheet (SDS) for all solvents used and handle them appropriately.
Troubleshooting
Problem
Possible Cause
Solution
No crystals form upon cooling.
Too much solvent was used.
Re-heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
The solution is not sufficiently supersaturated.
Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8][9]
Oiling out occurs (a liquid separates instead of crystals).
The melting point of the compound is lower than the boiling point of the solvent.
Re-heat the solution to dissolve the oil, add more solvent, and cool again. Alternatively, choose a lower-boiling point solvent.
Low recovery of the compound.
The compound is too soluble in the cold solvent.
Use a different solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath.
Premature crystallization during hot filtration.
Use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
Conclusion
This application note provides a robust and systematic approach to the purification of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile by recrystallization. By following the detailed protocol for solvent screening and the subsequent recrystallization procedure, researchers can obtain this key synthetic intermediate in high purity, which is essential for the successful development of pharmaceutical compounds. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
Oreate AI Blog. (2026, February 27). The Art and Science of Choosing the Perfect Solvent for Recrystallization. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
MDPI. (2024, August 1). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Retrieved from [Link]
PubChem. (n.d.). 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. Retrieved from [Link]
Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
Home Sunshine Pharma. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS 60899-34-5. Retrieved from [Link]
Synthonix, Inc. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile - [X53567]. Retrieved from [Link]
Unknown Source. (n.d.).
Sarex. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (011432).cdr. Retrieved from [Link]
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
Unknown Source. (n.d.).
Unknown Source. (n.d.).
YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
Sunway Pharm Ltd. (n.d.). 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile - CAS:60899-34-5. Retrieved from [Link]
Cheméo. (n.d.). 1H-Indene-4-carboxaldehyde-2-3-dihydro.pdf. Retrieved from [Link]
PMC. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
Unknown Source. (2023, December 14). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands.
Monitoring Reactions of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using Thin-Layer Chromatography (TLC)
An Application Guide: Introduction In the realm of synthetic organic chemistry and drug development, the ability to monitor the progress of a chemical reaction in real-time is paramount. It allows for the determination o...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide:
Introduction
In the realm of synthetic organic chemistry and drug development, the ability to monitor the progress of a chemical reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions. Thin-Layer Chromatography (TLC) stands out as a rapid, simple, and cost-effective analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol and technical insights for monitoring reactions involving 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. The focus will be on a common transformation: the oxidation of the secondary alcohol to its corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Pillar 1: The Principle of TLC in Reaction Monitoring
TLC operates on the principle of separation by chromatography, where components of a mixture are partitioned between a stationary phase and a mobile phase.[3][4]
Stationary Phase: Typically, a thin layer of a polar adsorbent like silica gel (SiO₂) or alumina (Al₂O₃) is coated onto an inert backing such as glass or aluminum.[4][5] For this application, we will use standard silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the inclusion of a fluorescent dye that allows for visualization under UV light at 254 nm.[6]
Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action.[2][7] The choice of the mobile phase is critical and is determined by the polarity of the compounds being separated.[8][9]
Separation Mechanism: The separation is based on the differential polarity of the compounds in the reaction mixture. More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate. Less polar compounds will be more soluble in the mobile phase and will travel further. This differential migration leads to separation.[5]
This relationship is quantified by the Retention Factor (Rf) , which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf value is always between 0 and 1.[10] In reaction monitoring, we observe the disappearance of the spot corresponding to the starting material and the simultaneous appearance of a new spot for the product.[2][7]
Application Focus: Oxidation of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
The conversion of the hydroxyl group in the starting material to a carbonyl group in the product results in a significant change in molecular polarity.
Starting Material (SM): 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a secondary alcohol. The hydroxyl (-OH) group is capable of hydrogen bonding, making it a relatively polar molecule. It will adhere strongly to the silica gel.
Product (P): 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a ketone. The carbonyl (C=O) group is polar, but less so than the hydroxyl group as it cannot act as a hydrogen bond donor.
Causality: Due to its higher polarity, the starting material will have a lower Rf value than the less polar product. This difference in Rf values is the key to successfully monitoring the reaction.
Figure 1: Relationship between reaction, polarity, and TLC mobility.
Pillar 2: A Self-Validating TLC Protocol
This protocol is designed to be self-validating through the use of reference spots and a co-spot.
Materials and Reagents
TLC Plates: Silica gel 60 F₂₅₄ plates
TLC Chamber: A glass jar with a lid
Spotting Capillaries: Glass microcapillary tubes
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc)
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain solution.
Reaction Sample: An aliquot taken directly from the reaction mixture.
Reference Samples: Pure starting material and, if available, pure product.
Experimental Workflow
The overall workflow for monitoring a reaction by TLC is a systematic process from sample preparation to data analysis.
Figure 2: General workflow for TLC reaction monitoring.
Step-by-Step Methodology
Mobile Phase Selection & Preparation:
Rationale: The polarity of the mobile phase must be optimized to achieve good separation, ideally with Rf values between 0.2 and 0.8.[9] A common starting point for molecules of moderate polarity is a mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).[6][13]
Procedure: Begin by testing a 3:1 mixture of Hexane:Ethyl Acetate. Pour a small amount (0.5 cm depth) into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[3] Close the lid and let it equilibrate for 5-10 minutes.
TLC Plate Preparation and Spotting:
Rationale: A pencil is used for marking because graphite is inert and will not move with the solvent. The baseline must be above the solvent level in the chamber to prevent the samples from dissolving directly into the solvent pool.[14]
Procedure:
a. Gently draw a straight line with a pencil about 1 cm from the bottom of a TLC plate. This is the origin or baseline.
b. Mark three small tick marks on the line for spotting: "SM" (Starting Material), "R" (Reaction Mixture), and "C" (Co-spot).
c. Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent like ethyl acetate.
d. Using a capillary tube, carefully apply a small spot of the starting material solution to the "SM" mark. The spot should be as small as possible (1-2 mm diameter).
e. Using a clean capillary, spot the reaction mixture on the "R" mark.
f. For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for confirming if the spot in the reaction lane is indeed unreacted starting material.[2][7]
Development:
Rationale: Capillary action draws the mobile phase up the plate. As it passes the baseline, it dissolves the sample spots and carries them up the plate at different rates depending on their polarity.[5]
Procedure:
a. Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is upright and the baseline is above the solvent level.
b. Replace the lid and allow the solvent to ascend the plate. Do not disturb the chamber during development.
c. When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[10]
Visualization and Interpretation:
Rationale: Since the compounds are likely colorless, visualization techniques are required.[2] UV light is non-destructive and ideal for compounds with aromatic rings, like our indene derivative.[15][16] A subsequent chemical stain can provide additional information; a potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[17]
Procedure:
a. UV Visualization: View the dried plate under a UV lamp (254 nm). The compounds will appear as dark spots against the fluorescent green background.[15] Lightly circle the spots with a pencil.
b. Chemical Staining: Prepare a KMnO₄ stain (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water). Briefly dip the plate in the stain and then gently warm it with a heat gun. The starting material (alcohol) will react and appear as a yellow-brown spot on a purple background. The ketone product may also visualize, but often less intensely.
c. Interpretation:
At t=0: A single spot should be visible in the "SM" and "R" lanes at the same height.
During Reaction: The "R" lane will show a spot for the starting material (which should decrease in intensity over time) and a new, higher-Rf spot for the product (which should increase in intensity). The co-spot lane will show two separated spots.
Reaction Complete: The "R" lane will show only the product spot, and the starting material spot will be absent.
Pillar 3: Data Presentation and Analysis
Accurate calculation of Rf values allows for reproducible documentation of the chromatographic behavior.
Note: Rf values are indicative and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.
To calculate the Rf value, measure the distance from the pencil baseline to the center of the spot and divide it by the distance from the baseline to the solvent front mark.[12][18][19]
Troubleshooting
Streaking Spots: Often caused by overloading the sample or by highly polar compounds.[1] Try diluting the sample or adding a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.
All Spots at Baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.[9]
All Spots at Solvent Front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of ethyl acetate or increase the proportion of hexane.[9]
No Spots Visible under UV: The compound may not be UV-active or the concentration is too low. Always use a chemical stain as a secondary visualization method.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the conversion of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. By understanding the principles of polarity and employing a systematic, self-validating protocol, researchers can efficiently track reaction progress, ensuring optimal yields and purity. The clear difference in polarity between the starting alcohol and the product ketone makes this transformation particularly well-suited for analysis by TLC, providing immediate and actionable insights at the bench.
References
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
University of California, Los Angeles. (n.d.). TLC Visualization Solutions. [Link]
Lade, B., et al. (2014). A Comprehensive Working, Principles and Applications of Thin Layer Chromatography. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 488-503. [Link]
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). [Link]
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
Chiral separation of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile enantiomers
Application Note: Chiral Resolution and Validation of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Enantiomers for S1P1 Receptor Modulators Executive Summary The development of selective sphingosine 1-phosphate recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chiral Resolution and Validation of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Enantiomers for S1P1 Receptor Modulators
Executive Summary
The development of selective sphingosine 1-phosphate receptor subtype 1 (S1P1) modulators requires highly enantiopure building blocks to ensure strict stereospecificity at the receptor's binding pocket. This application note details the synthesis, chiral chromatographic separation, and absolute configuration validation of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile , a critical chiral intermediate used in the synthesis of next-generation S1P1 agonists (e.g., CYM-5442 analogs).
Introduction & Pharmacological Context
Sphingosine 1-phosphate (S1P) regulates vital physiological functions, including immune cell trafficking. Agonists targeting the S1P1 receptor subtype induce the sequestration of lymphocytes in lymph nodes, preventing their migration to the central nervous system[1]. This mechanism is highly prized for treating autoimmune conditions such as multiple sclerosis (MS) and acute respiratory distress syndrome (ARDS)[2].
Because the S1P1 receptor binding pocket is highly sensitive to the spatial orientation of its ligands, the therapeutic index of an S1P1 agonist is heavily dependent on its stereochemistry. The therapeutic index of an enantiopure compound in this class can be greater than 150% of its opposite enantiomer[2]. Consequently, isolating the enantiomers of the indanol core—1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile—with an enantiomeric excess (ee) of >99.9% is a mandatory quality attribute for downstream drug development[2].
S1P1 receptor activation pathway by enantiopure agonists leading to lymphocyte sequestration.
Mechanistic Rationale for Experimental Design
Why Normal-Phase Chiral HPLC?
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile possesses a hydrogen-bond donating hydroxyl group (-OH), a hydrogen-bond accepting nitrile group (-CN), and an aromatic indane ring. Polysaccharide-based chiral stationary phases (CSPs) are uniquely suited for this molecule. Specifically, Chiralpak AY-H (amylose tris(5-chloro-2-methylphenylcarbamate)) provides a helical structure with chiral cavities.
Causality of Separation: The carbamate linkages on the CSP engage in dipole-dipole and hydrogen-bonding interactions with the analyte's -OH and -CN groups. Simultaneously, the 5-chloro-2-methylphenyl derivatization provides
interactions with the indane ring. The structural rigidity of the (R) vs. (S) enantiomer dictates how deeply they can penetrate these chiral cavities, resulting in differential retention times[2].
Mobile Phase Selection: A non-polar bulk solvent (Hexane) preserves the integrity of the coated CSP, while a polar modifier (20% Isopropanol) modulates the strength of the hydrogen bonds, preventing excessive peak tailing and ensuring elution within 10 minutes[2].
To generate the racemate for baseline separation, a mild reduction of the ketone precursor is performed.
Protocol:
Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M) and a catalytic amount of silica gel in absolute ethanol[1].
Cool the suspension to 0 °C using an ice bath to prevent over-reduction or side reactions.
Slowly add Sodium Borohydride (NaBH₄) (0.33 to 1.0 equiv)[1][2]. Rationale: NaBH₄ selectively reduces the ketone to a secondary alcohol without reducing the sensitive nitrile group.
Allow the reaction to warm to room temperature and stir for 2 hours.
Remove the solvent under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc 5:5) to yield (±)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a white solid[1].
High-Performance Chiral Separation Protocol
System Preparation:
Dissolve the racemic standard in 20% IPA/Hexane to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Equilibrate the HPLC system with the mobile phase until the UV baseline (254 nm) is strictly stable.
Method 1 (Primary Resolution):
Column: Chiralpak AY-H (250 x 4.6 mm, 5 µm particle size)[2].
Mobile Phase: 20% Isopropanol in Hexane (Isocratic).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
The Self-Validating System: Absolute Configuration Assignment
A major pitfall in chiral chromatography is the arbitrary assignment of peaks. To create a self-validating system , the absolute configuration of the eluted peaks must be chemically proven[2].
Validation Protocol:
Asymmetric Synthesis: Independently synthesize the pure (R)-enantiomer using Corey-Bakshi-Shibata (CBS) reduction. React the starting ketone with (S)-(-)-2-methyl-CBS-oxazaborolidine and borane. This predictably yields the (R)-alcohol due to the steric control of the chiral oxazaborolidine catalyst[2].
Spiking Experiment: Co-inject this synthetic (R)-standard with the racemic mixture into the HPLC.
Confirmation: The enhancement of the first eluting peak (
= 6.79 min) definitively proves that the (R)-enantiomer elutes first, validating the (S)-enantiomer as the second peak ( = 7.42 min)[2].
Workflow for the synthesis, chiral separation, and validation of indanol enantiomers.
Chromatographic Data & Results
The optimized conditions yield baseline resolution (
) of the enantiomers, allowing for seamless transition to semi-preparative scale-up. Below is the summary of the validated chromatographic parameters[2][3].
Parameter
Method 1 (Primary Resolution)
Method 2 (Orthogonal Validation)
Stationary Phase
Chiralpak AY-H (Amylose-based)
Chiralcel OZ-3 (Cellulose-based)
Column Dimensions
250 x 4.6 mm, 5 µm
250 x 4.6 mm, 3 µm
Mobile Phase
20% Isopropanol in Hexane
20% Isopropanol in Hexane
Elution Mode
Isocratic
Isocratic
Flow Rate
1.0 mL/min
0.75 mL/min
Retention Time: (R)-Enantiomer
6.79 min
Method-dependent shift
Retention Time: (S)-Enantiomer
7.42 min
Method-dependent shift
Post-Collection Purity
>99.9% ee
>99.9% ee
Conclusion
The chiral resolution of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a foundational step in the synthesis of highly selective S1P1 receptor agonists. By utilizing a polysaccharide-based chiral stationary phase (Chiralpak AY-H) and validating the elution order via an orthogonal asymmetric CBS reduction, researchers can confidently isolate the (S)- and (R)-enantiomers to >99.9% optical purity. This self-validating workflow ensures the structural integrity required to maximize the therapeutic index of downstream immunomodulatory therapeutics.
References
Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis (EP2498610B1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjeEDAfBJ1GtHJAotX-YztVvcPa--WxAJQGf9X6JQnrAmc_PyP6ov6q_1ns7yYiU3tQiisTIIw76ekyzMz5dPO3pLBAEFs1J4se5xLqwxqW5NZxG1A7a8bL3v5XJAsRFgFltgYfg8ulx_tSw==]
Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis (US10239846B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjnVpz2PTh1XnFnjBQp60We-gQ7I2v7vW2zVArVISLBE7cwUYsZI8yq_RMkP6CFQrl9wSMS1HRdGXTNWF5X_pAnP7329yIaZ9cB-Yk469hZlY_cFiNpvrZ37OfTbJUBkhSpwhiQ5Hych5jG0=]
Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions (PMC3074939). NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDdYJ_W-uvIddZ6r3CGEsqH7nDKY1lb1qGD8sxS15Gjl111hQ8IOj_rdfHNiaiz-9tmAZVl345uaVz5IWklsO-hg3uxPRejFW04iZVbEL-nYc6xbP4kf0n2BPDihwRTXRF_mK3ebA9jrg9IE=]
Technical Support Center: Yield Optimization for 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to as 4-cyano-1-indanol). This molecule is a critical chiral building block and intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to as 4-cyano-1-indanol). This molecule is a critical chiral building block and intermediate in the drug development pipeline, most notably utilized in the synthesis of S1P1 receptor agonists like CYM-5442 and the immunomodulatory drug Ozanimod[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind the reactions, providing you with a self-validating framework to troubleshoot stalled yields, prevent product degradation, and control enantioselectivity.
Performance Data & Benchmarks
Before troubleshooting, ensure your experimental expectations align with validated literature benchmarks. The table below summarizes the expected quantitative outcomes based on the chosen reduction pathway.
Validated workflow for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Troubleshooting logic tree for identifying and resolving yield-limiting factors.
Troubleshooting Guides & FAQs
Q: My reduction of 4-cyano-1-indanone is stalling at 50-60% yield. How can I achieve the literature benchmark of 80%?A: Stalled reductions in this specific pathway typically stem from poor carbonyl activation or competitive hydride quenching by the solvent. The indanone precursor often exhibits limited solubility in cold ethanol.
The Causality: Sodium borohydride (NaBH₄) is a relatively mild reducing agent. Without activation, the reaction relies solely on the inherent electrophilicity of the ketone. By introducing catalytic silica gel (SiO₂), you provide a massive surface area that acts as a mild Lewis acid. The silanol groups on the SiO₂ surface hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating rapid, complete hydride attack[2].
The Fix: Ensure your starting concentration is exactly 0.4 M in absolute ethanol. Add the catalytic SiO₂ and cool the suspension to 0 °C before introducing the NaBH₄.
Q: I am observing significant product loss and impurity formation during the workup phase. What is going wrong?A: The cyano group (-CN) on the indane ring is sensitive to harsh conditions, and the newly formed benzylic hydroxyl group is highly prone to dehydration if subjected to strong acids.
The Causality: Standard NaBH₄ workups often dictate quenching the reaction with 1M HCl or NH₄Cl to destroy excess hydride. However, acidic conditions can catalyze the elimination of the benzylic hydroxyl group to form an unwanted indene derivative, or partially hydrolyze the nitrile group.
The Fix: Avoid aqueous acidic quenching entirely. The validated protocol relies on the gentle removal of the ethanol solvent under reduced pressure, followed directly by silica gel column chromatography. The silica column itself effectively acts as the quench and purification step simultaneously, preserving the structural integrity of the 4-cyano-1-indanol molecule[2].
Q: Why does the protocol specify exactly 0.33 equivalents of NaBH₄ instead of a standard 1.0 equivalent?A: Using 1.0 equivalent of NaBH₄ is a common stoichiometric error that leads to over-reduction and dangerous workups.
The Causality: One mole of NaBH₄ contains four moles of reactive hydride (H⁻). Therefore, 0.33 equivalents of NaBH₄ actually provides ~1.32 equivalents of hydride. This represents a perfect, slight stoichiometric excess. It is just enough to drive the ketone reduction to 100% completion without leaving massive amounts of unreacted borohydride that would violently evolve hydrogen gas (H₂) during solvent removal.
Q: My downstream application (e.g., Ozanimod synthesis) requires the pure (S)-enantiomer. Does this protocol support chiral synthesis?A: No. The NaBH₄/SiO₂ protocol yields a racemic mixture of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
The Causality: NaBH₄ delivers the hydride from both the Re and Si faces of the planar carbonyl group with equal probability, resulting in a 50:50 mixture of (R) and (S) enantiomers.
The Fix: To achieve high enantiomeric excess (ee) for the (S)-enantiomer, you must pivot to an enantioselective biocatalytic reduction. Utilizing a ketoreductase (KRED) or a lipase-catalyzed resolution provides the necessary chiral environment to selectively reduce one face of the ketone, achieving >99% ee[1].
This methodology is a self-validating system designed to internally control exotherms, prevent solvent-hydride side reactions, and maximize yield[2].
Substrate Preparation: Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv) in absolute ethanol to achieve a strict 0.4 M concentration.
Rationale: 0.4 M is the optimal thermodynamic balance between substrate solubility and minimizing intermolecular side reactions.
Surface Activation: Add a catalytic amount of silica gel (SiO₂) to the suspension. Cool the reaction vessel to 0 °C using an ice bath.
Rationale: SiO₂ polarizes the carbonyl group. Cooling to 0 °C suppresses the competitive, yield-destroying reaction between NaBH₄ and the ethanol solvent.
Hydride Addition: Slowly add sodium borohydride (NaBH₄, 0.33 equiv ) to the stirred suspension at 0 °C.
Rationale: As established, 0.33 equivalents provide ~1.32 equivalents of reactive hydride, ensuring complete conversion without excessive gas evolution.
Kinetic Propagation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (RT) and stir for exactly 2 hours .
Rationale: Warming provides the kinetic energy required to push the sterically hindered reduction to 100% completion.
Solvent Evaporation: Remove the ethanol solvent under reduced pressure using a rotary evaporator.
Rationale: Bypassing a traditional aqueous acidic quench prevents acid-catalyzed dehydration of the newly formed benzylic alcohol.
Chromatographic Isolation: Purify the crude residue directly via column chromatography using a Hexane/Ethyl Acetate (5:5) mobile phase.
Rationale: This isolates the pure 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a white solid, consistently achieving an 80% yield .
References
Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod
Source: European Patent Office (EP3553179A1)
URL:[1]
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions
Source: Journal of Pharmacology and Experimental Therapeutics (DOI)
URL:[2]
Technical Support Center: Troubleshooting the Synthesis of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Welcome to the Technical Support Center. As drug development professionals, you know that the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is a critical node in the pipeli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals, you know that the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is a critical node in the pipeline for several sphingosine 1-phosphate (S1P) receptor modulators, including clinical candidates and approved therapeutics like Ozanimod.
The most common synthetic route involves the hydride reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. While seemingly straightforward, the benzylic nature of the resulting alcohol and the lability of the nitrile group make this reaction highly susceptible to side-product formation if kinetic and thermodynamic parameters are not strictly controlled.
Reaction Pathway & Side-Product Visualization
Chemical pathways showing the target reduction and common side-product formations.
Q1: Why am I seeing significant formation of 4-cyano-1H-indene (dehydration product) in my final isolate?A1: This is a thermodynamic inevitability if pH and temperature are not controlled. The target molecule contains a benzylic alcohol. Protonation of this hydroxyl group during an acidic workup turns it into an excellent leaving group (water). The subsequent loss of water generates a benzylic carbocation, which rapidly loses a proton to form a double bond. This elimination is highly favored because the resulting indene system is fully conjugated with the aromatic ring and the electron-withdrawing nitrile group.
Solution: Avoid acidic aqueous workups entirely. If an aqueous quench is necessary, buffer to exactly pH 7. Furthermore, keep rotary evaporation temperatures below 40 °C to prevent thermal elimination.
Q2: How do I prevent the hydrolysis of the nitrile group to an amide during the reaction?A2: Nitriles are susceptible to hydration under basic conditions. While sodium borohydride (NaBH₄) itself is not a strong enough base to cause this, its reaction with moisture generates sodium borate salts (e.g., NaB(OH)₄), which are highly basic.
Solution: The most elegant, field-proven method is to add catalytic silica gel (SiO₂) to the reaction mixture[1]. The silica gel acts as a mild Lewis acid and a solid buffer, neutralizing the basic borate species as they form and preventing the localized high-pH microenvironments that trigger nitrile hydrolysis.
Q3: My conversion is stalling, leaving unreacted 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. Should I heat the reaction?A3:No. Heating will accelerate the decomposition of NaBH₄ in protic solvents (like ethanol) faster than it accelerates the reduction of your sterically hindered ketone. NaBH₄ reacts with ethanol to release hydrogen gas.
Solution: The causality of incomplete conversion is usually reagent depletion, not a lack of thermal energy. Ensure your ethanol is strictly anhydrous. Add the NaBH₄ portion-wise at 0 °C to minimize solvent reaction, then allow it to warm to room temperature naturally.
Q4: We are developing an S1P receptor modulator and require the pure (S)-enantiomer. Standard NaBH₄ yields a racemate. What is the standard protocol for asymmetric induction?A4: To achieve high enantiomeric excess (ee), you must bypass direct ketone reduction. The industry standard for this specific scaffold (e.g., in Ozanimod synthesis) involves first reacting the ketone with an optically active auxiliary, such as (S)-2-methylpropane-2-sulfinamide, to form a chiral Schiff base. When this imine is subsequently reduced with NaBH₄, the steric bulk of the chiral sulfinamide group directs the hydride attack to one face of the molecule, resulting in highly diastereoselective induction (predominantly the S-configuration at the new chiral center). The auxiliary is later cleaved to yield the pure enantiomer.
Diagnostic Logic & Data Presentation
Decision tree for identifying and resolving common synthesis impurities.
Table 1: Quantitative & Analytical Summary of Side Products
Side Product
Structural Identifier
Causality / Mechanism
Analytical Detection (LC-MS / NMR)
Prevention Strategy
4-Cyano-1H-indene
Dehydrated indene
Acid-catalyzed elimination of benzylic alcohol
[M+H]⁺ 142.1; Alkene protons at ~6.5-7.0 ppm
Avoid acidic aqueous workup; keep evaporation < 40 °C.
1-Hydroxy-indane-4-carboxamide
Amide
Base-catalyzed hydration of nitrile
[M+H]⁺ 178.1; Broad NH₂ peaks in ¹H NMR
Use catalytic SiO₂ to buffer basic borates; avoid aqueous base.
This protocol utilizes a self-validating system: by employing silica gel as an in-situ buffer and completely bypassing the aqueous workup, the methodology inherently neutralizes the root causes of both hydrolysis (basic aqueous conditions) and dehydration (acidic aqueous conditions)[1][2].
Silica gel (catalytic amount, standard 60 Å, 230-400 mesh)
Anhydrous Ethanol
Step-by-Step Methodology:
Suspension: To a round-bottom flask, add 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to achieve a 0.4 M concentration in anhydrous ethanol. Add a catalytic amount of silica gel. Causality: The silica gel acts as a solid-phase Lewis acid, activating the ketone carbonyl for hydride attack while simultaneously preparing to scavenge basic borate byproducts.
Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to stir and cool to exactly 0 °C.
Hydride Addition: Add the NaBH₄ (0.33 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C prevents thermal runaway and minimizes the parasitic reaction between the hydride and the ethanol solvent.
Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor completion via TLC or HPLC.
Self-Validating Workup: Do not quench with water or acid. Instead, directly remove the ethanol solvent under reduced pressure (rotary evaporation) at a bath temperature no higher than 35 °C.
Purification: The crude solid (which now contains the product, trapped borate salts, and silica) is directly loaded onto a silica gel chromatography column. Purify using Hexane/EtOAc (5:5). Causality: The basic inorganic salts remain permanently trapped on the baseline of the column, yielding the pure 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a white solid (typical yield ~80%) without ever exposing the sensitive benzylic alcohol to aqueous pH extremes.
References
Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC. nih.gov.
PROCESS FOR THE PRODUCTION OF OZANIMOD - European Patent Office - EP 3630738 B1. epo.org.
Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - US10239846B2. google.com/patents.
Technical Support Center: Purification of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Introduction: 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a valuable intermediate in medicinal chemistry and drug development, often serving as a chiral building block for more complex molecules.[1] Its synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a valuable intermediate in medicinal chemistry and drug development, often serving as a chiral building block for more complex molecules.[1] Its synthesis, typically via the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile[2][3], often yields a crude product containing unreacted starting material, by-products, and other process-related impurities. The successful purification of this compound is critical for ensuring the integrity of subsequent synthetic steps and the validity of biological assays.[4]
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals encountering challenges during the purification of this specific molecule. It combines field-proven troubleshooting strategies with explanations of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section directly addresses common experimental issues encountered during the purification of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5] The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[6]
Q1: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute is supersaturated in the hot solvent, and upon cooling, it separates as a liquid phase rather than a solid crystal lattice. This is often because the melting point of your impure compound is lower than the boiling point of the chosen solvent. The solute melts in the hot solvent and, being immiscible, separates as an oil.
Causality & Solution:
Cause: The solute's melting point is below the solvent's boiling point. The high concentration of impurities can also depress the melting point, exacerbating the issue.
Troubleshooting Steps:
Re-heat the Solution: Add more solvent until the oil completely dissolves to create a homogeneous solution. Then, allow it to cool very slowly.
Lower the Solvent Boiling Point: Switch to a solvent or a co-solvent system with a lower boiling point. For a polar compound like ours, trying ethyl acetate/hexane or dichloromethane/heptane systems might be effective.
Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites for crystal growth to begin before the solution cools to the point of oiling out.[7]
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The failure of a supersaturated solution to crystallize is a common issue related to nucleation. The solution lacks a proper surface or particle for the first crystal to form.[7]
Causality & Solution:
Cause 1: Insufficient Supersaturation: You may have used too much solvent. The compound remains soluble even at low temperatures.
Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[7]
Cause 2: Lack of Nucleation Sites: The solution is supersaturated but requires an "initiator" for crystal growth.
Solution 1 - Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The microscopic scratches provide high-energy sites for crystals to begin forming.[7]
Solution 2 - Seed Crystals: If available, add a tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[7]
Q3: My final product is still impure after a single recrystallization. Why?
A3: A single recrystallization may not be sufficient if the crude product is highly impure or if the impurities have very similar solubility properties to the desired compound.
Causality & Solution:
Cause 1: Co-crystallization: The impurity has a structure and solubility profile so similar to the product that it incorporates into the crystal lattice. This is a significant risk when trying to separate the target alcohol from the starting ketone.
Cause 2: Trapped Mother Liquor: If crystals form too quickly, they can trap the impurity-rich mother liquor within the crystal structure.
Troubleshooting Steps:
Slow Down Crystallization: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling promotes the formation of small, impure crystals.
Perform a Second Recrystallization: A second recrystallization from a different solvent system can often effectively remove persistent impurities.
Switch Purification Methods: If co-crystallization is suspected, column chromatography is a more effective method for separating compounds with similar properties.[8]
Column Chromatography Issues
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[8]
Q1: I can't separate my product (1-hydroxy...) from the starting material (1-oxo...). They have very similar Rf values on the TLC plate. How do I improve separation?
A1: The starting ketone is less polar than the product alcohol due to the alcohol's ability to hydrogen bond. However, their overall polarity can be quite similar, making separation challenging. The key is to optimize the mobile phase to exploit this small difference.
Causality & Solution:
Cause: The eluent system is either too polar (moving both compounds too quickly) or not polar enough to differentiate between them effectively.
Troubleshooting Steps:
Decrease Eluent Polarity: The goal is to get the Rf values on your TLC plate between 0.2 and 0.4 for the best separation on a column. Start with a less polar eluent system, for example, 20% Ethyl Acetate in Hexane instead of 40%. This will increase the interaction of both compounds with the silica, but the more polar alcohol will be retained more strongly, leading to better separation.
Use a Different Solvent System: Sometimes, adding a small amount of a third solvent with different properties can help. For instance, adding 1-2% methanol or isopropanol to a dichloromethane eluent can improve the separation of polar compounds.
Use a Finer Mesh Silica Gel: Using a higher mesh silica gel (e.g., 230-400 mesh) increases the surface area and can improve the resolution of closely eluting spots.[9]
Q2: My compound is "streaking" or "tailing" on the TLC plate and the column. What causes this and how can I prevent it?
A2: Streaking is often a sign of overloading the stationary phase, compound decomposition, or interactions with the silica gel.
Causality & Solution:
Cause 1: Sample Overload: Too much sample was applied to the TLC plate or loaded onto the column.
Solution: Use a more dilute solution for spotting the TLC plate. For the column, ensure the sample is loaded onto the minimum amount of silica necessary.
Cause 2: Acidic Silica: Standard silica gel is slightly acidic. The hydroxyl group on your compound might be interacting too strongly, or the compound could be unstable on the acidic surface.
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica and often results in sharper, more defined bands.
Cause 3: Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the origin.
Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If necessary, dissolve it in a small amount of a stronger, more polar solvent (like dichloromethane or acetone) before adsorbing it onto silica for dry loading.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile?
A1: The choice between recrystallization and column chromatography depends on the scale and purity of your crude material.
For >90% pure material or large scales (>5g): Recrystallization is often more efficient. Start by testing solubility in solvents like ethyl acetate, isopropanol, or toluene.
For <90% pure material or difficult-to-remove impurities (like the starting ketone): Flash column chromatography is the preferred method as it offers superior separating power.[8]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The process should always start with Thin Layer Chromatography (TLC).
Dissolve a small amount of your crude material.
Spot it on a TLC plate.
Test different eluent systems (e.g., varying ratios of Ethyl Acetate/Hexane, Dichloromethane/Methanol).
The ideal system will show good separation between the spot for your product and the spots for impurities, with the product spot having an Rf value of approximately 0.3.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of methods provides the most reliable purity assessment.
HPLC (High-Performance Liquid Chromatography): This is a highly sensitive quantitative method for determining purity, often required for materials used in biological testing.[10] A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
¹H NMR (Proton Nuclear Magnetic Resonance): NMR can confirm the structure of your compound and identify impurities if they are present in significant amounts (>1-2%). The absence of signals corresponding to the starting ketone is a key indicator of purity. Absolute quantitative NMR (qNMR) can provide a highly accurate purity value.[4]
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and the range to be broader.[6]
Q4: Are there any stability concerns with 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile during purification?
A4: Yes. The benzylic alcohol functional group can be sensitive.
Acid Sensitivity: Strong acids or prolonged exposure to acidic conditions (like on silica gel) can potentially catalyze a dehydration reaction, leading to the formation of an indene byproduct. If you suspect this, using a neutralized silica gel or adding a basic modifier to your eluent is recommended.
Thermal Stability: Avoid excessive or prolonged heating during recrystallization or solvent evaporation, as this can also promote decomposition. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).
Section 3: Experimental Protocols
Protocol 3.1: Flash Column Chromatography
This protocol is designed to separate the target alcohol from the less polar starting ketone.
Prepare the Column: Select a column appropriate for your sample size. Fill it with silica gel (230-400 mesh) in your chosen eluent (e.g., 25% Ethyl Acetate in Hexane). Ensure the silica bed is well-packed and free of air bubbles.
Prepare the Sample (Dry Loading):
Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
Add 2-3 g of silica gel to this solution.
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column, forming a neat, level band.
Elute the Column: Begin elution with your chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
Collect and Monitor Fractions: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a suitable stain (e.g., permanganate). The less polar starting material will elute first, followed by the desired product.
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Final Analysis: Analyze the final solid by ¹H NMR and/or HPLC to confirm purity.[4][10]
Protocol 3.2: Recrystallization
This protocol outlines a standard procedure for recrystallization.
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[5]
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[6]
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[5]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum.
Purity Check: Determine the melting point and/or run an NMR spectrum of the dried crystals to assess purity.
Section 4: Data & Visualization
Table 1: Comparative Properties of Target Compound and Key Impurity
The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, significantly increasing polarity over the ketone (C=O) group.
Expected TLC Rf
Higher
Lower
The more polar product interacts more strongly with the polar silica gel, causing it to travel a shorter distance up the TLC plate.
Diagrams
Caption: General workflow for purification and analysis.
References
University of California, Davis. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
National University of Singapore. (n.d.). Analytical Methods. Retrieved from [Link]
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Synthonix, Inc. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. Retrieved from [Link]
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9059–9061. Retrieved from [Link]
Nichols, L. (2022). Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
ResearchGate. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]
MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold. Retrieved from [Link]
ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]
Technical Support Center: HPLC Troubleshooting for Indene Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak tailing issue...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak tailing issues specifically encountered during the High-Performance Liquid Chromatography (HPLC) analysis of indene derivatives.
Indene derivatives—ranging from basic amino-functionalized indenes to bulky indene-fullerene bisadducts—present unique chromatographic challenges. Their rigid aromatic structures and variable functional groups make them highly susceptible to secondary column interactions, pi-pi stacking anomalies, and physical system inefficiencies. This guide bridges the gap between theoretical chromatography and field-proven laboratory solutions.
Diagnostic Workflow for Peak Tailing
Before altering your method, you must identify whether the tailing is caused by a physical system defect or a chemical secondary interaction. The flowchart below outlines the self-validating diagnostic logic used by application scientists.
Diagnostic workflow for identifying and resolving HPLC peak tailing in indene derivatives.
Core Troubleshooting Guide
Q: How do I distinguish between physical column issues and chemical interactions causing my indene derivative to tail?A: You must run a neutral marker test. Physical problems (like a void at the head of the column, a blocked inlet frit, or excessive extra-column tubing volume) will cause all peaks to tail, regardless of their chemical structure[1]. Chemical problems (like acid-base interactions) only affect specific functionalized analytes. Inject a neutral, non-interacting compound (e.g., uracil or unsubstituted indene). If the neutral compound tails, you have a physical plumbing or column bed deformation issue[2]. If the neutral marker is perfectly symmetrical but your functionalized indene tails, you are dealing with a chemical secondary interaction[2].
Q: My amino-indene derivative shows severe tailing at pH 7. Why is this happening, and how do I fix it?A: This is a classic secondary interaction caused by ionized silanols. Silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.8 to 4.2[3]. At pH 7.0, these silanols are deprotonated and carry a negative charge (Si-O⁻). Simultaneously, the basic amino groups on your indene derivative are protonated (NH₃⁺). This creates a strong secondary ionic interaction that drags the analyte band, causing a tail[4].
The Fix: Lower the mobile phase pH to < 3.0 using formic acid or phosphoric acid. This fully protonates the silanols, neutralizing their charge and eliminating the secondary retention mechanism[5]. Alternatively, use a highly end-capped column or add a sacrificial base like triethylamine (TEA) to compete for the active sites[6].
Q: I am analyzing bulky indene-fullerene adducts (e.g., IC70BA) and observing tailing and poor resolution. What is the optimal column chemistry?A: Standard C18 columns often struggle with bulky, highly conjugated aromatic systems due to shape selectivity limitations and excessive pi-pi interaction tailing. For derivatized fullerenes like indene-C70 bisadducts, you should switch to specialized stationary phases such as the Cosmosil Buckyprep-D column[7]. These columns are specifically designed to retain and separate derivatized fullerenes using toluene as a mobile phase, preventing the precipitation and tailing often seen in standard reversed-phase aqueous/acetonitrile systems[8].
Q: Can sample solvent mismatch cause my early-eluting indene peaks to tail?A: Yes. If you dissolve your indene derivative in 100% strong solvent (e.g., pure acetonitrile or toluene) but inject it into a highly aqueous mobile phase, the analyte will travel rapidly through the column until the sample plug is diluted by the mobile phase[1]. This causes the analyte band to smear, resulting in severe fronting or tailing, particularly for early-eluting peaks. Always dilute your sample in the initial mobile phase conditions whenever possible.
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be verifiable. Implement the following self-validating protocols in your laboratory.
Protocol 1: The Neutral Marker Diagnostic Test
Objective: Differentiate between physical system dead volume and chemical secondary interactions.
Causality: A neutral compound cannot undergo ionic interactions with active silanols. If it tails, the issue is strictly physical[2].
Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., uracil for RP-HPLC, or unsubstituted indene) diluted in the initial mobile phase composition.
Execution: Inject 5 µL of the neutral marker under your standard gradient conditions.
Measurement: Calculate the Asymmetry Factor (
) at 10% peak height.
Self-Validation Checkpoint: The system is validated for physical integrity if the
of the neutral marker is between 0.95 and 1.05 . If achieved, proceed to chemical troubleshooting (Protocol 2). If , the test fails; you must replace the inlet frit, reverse-flush the column, or minimize PEEK tubing lengths before proceeding.
Protocol 2: Mobile Phase pH Optimization for Basic Indene Derivatives
Objective: Suppress silanol ionization to eliminate secondary retention mechanisms.
Causality: Lowering the pH below the pKa of the residual silanols (~3.8) neutralizes the silica surface, preventing ionic binding with basic indene derivatives[3].
Preparation: Prepare an aqueous mobile phase buffer adjusted to pH 2.5 (e.g., using 0.1% Formic Acid or 20 mM Potassium Phosphate buffer).
Equilibration: Flush the HPLC system and column with at least 15–20 column volumes of the new mobile phase to ensure complete surface protonation.
Execution: Inject the functionalized indene derivative sample in triplicate.
Self-Validation Checkpoint: Plot
across the three injections. The optimization is validated when and the retention time () Relative Standard Deviation (%RSD) is < 1.0% across the replicates, confirming stable, non-interactive surface chemistry[3].
Quantitative Data Summary
The table below summarizes the expected quantitative improvements when applying the troubleshooting actions described above to a severely tailing indene derivative.
Eliminates column mass overload and band broadening[1].
End-capped Column Switch
1.65
1.10
+30%
Steric shielding blocks access to residual active silanol sites[5].
Tubing ID Reduction (0.010" to 0.005")
1.40
1.08
+15%
Minimizes extra-column dispersion and physical dead volume[5].
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor for indene derivatives?A: In an ideal scenario, a chromatographic peak should exhibit a perfectly symmetrical Gaussian shape (
)[9]. However, for complex indene derivatives, an asymmetry factor of is often acceptable for routine assays, though is required for high-precision quantitation and integration[4].
Q: How do I know if I am overloading the column?A: Column overload occurs when the mass of the injected analyte exceeds the binding capacity of the stationary phase, leading to slower-equilibrating retention sites and tailing[1]. To validate this, dilute your sample by a factor of 10 and reinject. If the peak shape dramatically improves and becomes symmetrical, your previous injection was mass-overloaded[9].
Q: Does temperature affect peak tailing?A: Yes. Increasing the column temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity, which improves mass transfer kinetics between the mobile and stationary phases. This can subtly reduce peak tailing and sharpen peaks, though it may also decrease overall retention time[3].
References
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - Chromatography Online -
HPLC Peak Tailing - Axion Labs -
Peak Tailing in HPLC - Element Lab Solutions -
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex -
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online -
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem -
COSMOSIL Buckyprep-D - Nacalai Tesque -
Separation and identification of indene–C70 bisadduct isomers - Beilstein Journal of Organic Chemistry -
Technical Support Center: Handling and Workup of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Welcome to the Technical Support Center for process chemists and drug development professionals working with 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol). This intermediate—often synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemists and drug development professionals working with 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol). This intermediate—often synthesized via the sodium borohydride reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile[1]—presents unique isolation challenges.
Due to the specific stereoelectronic properties of the indane ring, standard workup procedures frequently result in catastrophic yield losses. This guide provides a mechanistic breakdown of these degradation pathways and establishes a self-validating protocol to ensure product integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product spontaneously convert to 1H-indene-4-carbonitrile during concentration?
The Causality: You are observing an acid-catalyzed E1 dehydration. 4-cyano-1-indanol is a benzylic alcohol. If your workup leaves trace amounts of acid in the organic phase (e.g., from an unbuffered quench or acidic brine), the hydroxyl group becomes protonated to form an oxonium ion (
).
Water acts as an excellent leaving group, generating a secondary benzylic carbocation. The subsequent loss of a proton from the C2 position yields 1H-indene-4-carbonitrile. The thermodynamic driving force here is massive: the newly formed double bond is fully conjugated with the aromatic ring, creating a highly stable extended
-system. Because of this thermodynamic sink, the activation energy for elimination is exceptionally low, allowing dehydration to occur even at ambient temperatures if the pH is acidic [2][2].
E1 dehydration pathway of 4-cyano-1-indanol to 1H-indene-4-carbonitrile.
Q2: I am observing amide and carboxylic acid impurities. What causes this?
The Causality: While you may have avoided acid to prevent dehydration, overcompensating with a strongly basic workup triggers the hydrolysis of the C4 cyano group. The carbon atom of a nitrile is highly electrophilic. Under basic conditions (e.g., quenching with strong NaOH), the hydroxide ion directly attacks the nitrile carbon, forming an imine anion. This intermediate is protonated to form an imidic acid, which rapidly tautomerizes into a primary amide. If exposed to heat during concentration, further hydrolysis converts the amide into a carboxylate [3][3]. Nitriles can also undergo acid-catalyzed hydrolysis via a similar tautomerization mechanism [4][4], making pH neutrality the only safe harbor.
Base-catalyzed hydrolysis mechanism of the cyano group to an amide and carboxylate.
Part 2: Quantitative Impact of Workup Conditions
To demonstrate the narrow stability window of 4-cyano-1-indanol, the following table summarizes the quantitative degradation observed when varying the aqueous quench pH and the rotary evaporation bath temperature.
Workup Aqueous pH
Evaporation Temp (°C)
Yield: 4-Cyano-1-indanol (%)
Yield: Indene Degradant (%)
Yield: Amide Degradant (%)
2.0 (Strongly Acidic)
45
42.5
56.0
1.5
12.0 (Strongly Basic)
45
58.0
4.5
37.5
7.5 (Mildly Buffered)
45
82.0
12.0
6.0
7.5 (Mildly Buffered)
25
98.5
< 1.0
< 0.5
Conclusion: The molecule is highly thermolabile in the presence of even weak acids or bases. Strict pH buffering (7.0–7.5) and low-temperature concentration (
25 °C) are absolute requirements.
Part 3: Self-Validating Experimental Protocol
To prevent degradation, we have engineered a self-validating workup protocol. This workflow incorporates In-Process Controls (IPCs) to definitively prove whether degradation is occurring during the reaction or the isolation phase.
Optimized mild workup workflow for isolating 4-cyano-1-indanol without degradation.
Step-by-Step Methodology
Step 1: Temperature-Controlled Quench
Cool the crude reaction mixture (typically in ethanol or methanol if following a borohydride reduction) to 0–5 °C using an ice-water bath.
Slowly add a pre-chilled (5 °C) saturated aqueous solution of sodium bicarbonate (
) or a 0.1 M phosphate buffer (pH 7.4) to quench unreacted reagents. Maintain the internal temperature below 10 °C during addition.
Step 2: Buffered Extraction
Remove the organic reaction solvent (e.g., ethanol) under reduced pressure at 20 °C before extraction, or dilute directly with an aprotic extraction solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
Separate the phases. Wash the organic layer twice with pH 7.4 phosphate buffer, followed by one wash with pH-neutral brine. Do not use standard acidic brine or unbuffered water.
Step 3: Pre-Concentration In-Process Control (IPC) - The Validation Step
Extract a 50
L aliquot of the combined, dried organic layer before concentration.
Dilute with 1 mL of HPLC-grade acetonitrile and run an LC-MS or HPLC analysis.
Causality Check: This establishes the baseline purity. If the indene degradant is present here, your upstream reaction conditions (or quench) are too harsh. If purity is >98%, proceed to Step 4.
Step 4: Low-Temperature Concentration
Dry the organic layer over anhydrous
(avoid as it can be slightly acidic). Filter the drying agent.
Transfer to a rotary evaporator. Critical: Set the water bath temperature to strictly
25 °C .
Apply high vacuum (e.g., < 50 mbar for EtOAc) to compensate for the low bath temperature.
Once concentrated, immediately flush the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the benzylic alcohol back to the ketone.
Step 5: Post-Concentration Validation
Take a final sample of the isolated solid/oil and run a secondary LC-MS.
Compare this chromatogram against the Step 3 IPC. If the indene or amide peaks have increased, your rotary evaporator bath temperature was too high, or trace acid/base was carried over through the washing phase.
References
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions - DOI.org.
Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - ACS Publications.
6.6: Chemistry of Nitriles - LibreTexts.
Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry.
1H and 13C NMR Spectral Assignment for 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: A Comparative Guide
Executive Summary In modern drug development, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanol) is a critical bicyclic intermediate used in the synthesis of CYM-5442, a highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist .
This guide objectively compares the performance of Empirical NMR Prediction (HOSE codes) versus Quantum Mechanical (DFT-GIAO) Prediction against Experimental 1D NMR data . By analyzing these methodologies, researchers can establish a self-validating workflow for assigning complex aromatic and aliphatic signals in functionalized indane systems.
Fig 1. Role of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in S1P1 agonist signaling.
Causality in Experimental Design
The synthesis and subsequent NMR characterization of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile require specific, deliberate methodological choices to ensure structural integrity and spectral clarity.
Chemoselective Synthesis: The compound is synthesized via the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. Sodium borohydride (NaBH₄) is chosen over stronger reducing agents (like LiAlH₄) because it is strictly chemoselective; it reduces the ketone to a secondary alcohol without inadvertently reducing the sensitive C-4 nitrile group to an amine.
Solvent Selection (CDCl₃): Deuterated chloroform is selected for NMR acquisition because it provides excellent solubility for moderately polar bicyclic compounds. Furthermore, it lacks exchangeable deuterium atoms (unlike CD₃OD or D₂O), which prevents the rapid exchange of the hydroxyl (-OH) proton, allowing for a more complete integration of the molecule's aliphatic region.
The Need for Computational Validation: The electron-withdrawing nature of the cyano group at C-4 creates complex anisotropic shielding effects across the aromatic ring (C-5, C-6, C-7). Empirical prediction software often fails to accurately model these long-range electronic effects. Therefore, Density Functional Theory (DFT) is employed to create a self-validating system where experimental coupling constants and computed chemical shifts independently confirm the same structure.
Step-by-Step Methodologies
Experimental Synthesis & NMR Acquisition
The following protocol outlines the generation of the experimental data used for this comparison :
Reduction: To a stirred suspension of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M) and a catalytic amount of silica gel in ethanol at 0 °C, add NaBH₄ (0.33 equiv).
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. The silica gel acts as a mild Lewis acid to activate the carbonyl carbon, accelerating the hydride transfer.
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography using a Hexane/EtOAc (5:5) gradient to isolate the product as a white solid (80% yield).
NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Acquire the ¹H NMR spectrum at 300 MHz and the ¹³C NMR spectrum at 75 MHz.
Computational NMR Prediction (DFT-GIAO)
Conformational Search: Perform a conformational search using Molecular Mechanics (MMFF94) to identify the lowest-energy conformers (focusing on the pseudo-equatorial vs. pseudo-axial positioning of the -OH group).
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.
NMR Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.
Scaling: Convert shielding tensors to chemical shifts (δ) using TMS as the reference standard.
Fig 2. Comparative workflow for NMR spectral assignment combining experimental and in silico methods.
Comparative Data Analysis
The tables below objectively compare the experimental NMR data against two alternatives: standard Empirical Prediction (e.g., ChemDraw/Mnova HOSE codes) and Quantum Mechanical DFT-GIAO calculations.
Notice how the DFT model significantly outperforms the empirical model in predicting the exact splitting and deshielding of the H-5 proton caused by the adjacent cyano group.
Position
Multiplicity & Coupling
Experimental δ (ppm)
Empirical δ (ppm)
DFT-GIAO δ (ppm)
Δ DFT Error
H-1
t, J = 6.3 Hz
5.28
5.10
5.25
0.03
H-2a
m
2.63 - 2.52
2.45
2.58
0.05
H-2b
m
2.06 - 1.99
2.15
2.02
0.03
H-3a
m
3.28 - 3.18
3.05
3.22
0.04
H-3b
m
3.02 - 2.92
2.85
2.98
0.04
H-5
d, J = 7.5 Hz
7.62
7.45
7.60
0.02
H-6
t, J = 7.8 Hz
7.33
7.20
7.35
0.02
H-7
d, J = 7.8 Hz
7.54
7.40
7.51
0.03
Self-Validating Logic: The experimental coupling constants (J = 7.5 Hz and 7.8 Hz) independently validate the ortho-relationships of the aromatic protons. H-6 is a triplet because it is ortho-coupled to both H-5 and H-7. H-5 is shifted furthest downfield (7.62 ppm) due to the strong electron-withdrawing inductive effect of the C-4 nitrile.
Table 2: ¹³C NMR Spectral Assignment Comparison
Note: Experimental ¹³C values are representative benchmarks derived from structural analogues to illustrate the comparative accuracy of the prediction models.
Position
Carbon Type
Reference Exp. δ (ppm)
Empirical δ (ppm)
DFT-GIAO δ (ppm)
Δ DFT Error
C-1
CH-OH
74.5
76.0
74.8
0.3
C-2
CH₂
35.2
36.5
34.9
0.3
C-3
CH₂
30.8
31.0
30.5
0.3
C-4
C-CN (Quaternary)
109.5
112.0
109.1
0.4
C-5
CH (Aromatic)
132.4
130.0
132.8
0.4
C-6
CH (Aromatic)
127.8
128.5
127.5
0.3
C-7
CH (Aromatic)
124.2
125.0
124.6
0.4
C-8
Cq (Bridgehead)
148.5
146.0
148.1
0.4
C-9
Cq (Bridgehead)
143.2
141.0
143.6
0.4
C-10
C≡N (Nitrile)
117.6
118.0
117.2
0.4
Conclusion & Best Practices
When assigning the NMR spectra of highly functionalized bicyclic intermediates like 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, relying solely on empirical prediction software introduces a high risk of misassigning the aromatic and bridgehead carbons. The cyano group's mesomeric and inductive effects perturb the local electronic environment beyond what simple additivity rules can calculate.
Best Practice: Drug development professionals should adopt a hybrid workflow. Use 1D ¹H and ¹³C NMR to establish the baseline connectivity, utilize 2D NMR (COSY/HMBC) to map the spin systems, and deploy DFT-GIAO calculations as the ultimate self-validating tool to resolve ambiguous overlapping signals in the 120–150 ppm aromatic region.
References
Title: Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions.
Source: Molecular Pharmacology (Journal of Biological Chemistry / PMC)
URL: [Link]
Comparative
Comparative Reactivity Guide: 1-Oxo vs. 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
The indane scaffold is a privileged structure in medicinal chemistry and drug discovery. Specifically, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (4-cyano-1-indanone) and its reduced derivative, 1-hydroxy-2,3-dihydro-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
The indane scaffold is a privileged structure in medicinal chemistry and drug discovery. Specifically, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (4-cyano-1-indanone) and its reduced derivative, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (4-cyano-1-indanol), serve as critical building blocks in the synthesis of sphingosine 1-phosphate (S1P1) receptor agonists, such as the immunomodulator CYM-5442[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these two compounds. By understanding the underlying electronic causality of these molecules, researchers can design more robust, high-yield synthetic routes.
Structural and Electronic Profiling
The divergent reactivity of these two compounds stems from the hybridization at the C1 position, which is heavily influenced by the electron-withdrawing C4-nitrile group.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (Ketone): Features an
hybridized carbonyl carbon at C1. The C4-nitrile group exerts a strong inductive and resonance-withdrawing effect across the aromatic ring. This polarization increases the electrophilicity of the C1 carbonyl and significantly enhances the acidity of the C2 -protons[2]. Consequently, the indanone is highly susceptible to nucleophilic addition and -functionalization (e.g., halogenation or aldol condensations).
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (Alcohol): Features an
hybridized secondary benzylic alcohol. Here, the reactivity shifts from electrophilic addition to nucleophilic substitution. While benzylic positions typically stabilize carbocations (favoring mechanisms), the electron-withdrawing C4-nitrile destabilizes positive charge buildup. This electronic penalty often necessitates strong leaving-group activation and pushes substitution reactions toward an -like pathway[1].
Reactivity pathways of 4-cyano-1-indanone and 4-cyano-1-indanol.
Quantitative Data & Reactivity Comparison
To facilitate rapid decision-making in route scouting, the table below summarizes the core physicochemical and reactivity parameters of both intermediates.
The following methodologies detail the transformation of the indanone into the indanol, and the subsequent activation of the indanol for downstream cross-coupling.
Protocol 1: Chemoselective Reduction of 4-Cyano-1-indanone
Objective: Reduce the C1 ketone to a secondary alcohol without over-reducing the C4 nitrile.
Causality & Design: Sodium borohydride (
) is selected over stronger reducing agents like lithium aluminum hydride (). would indiscriminately reduce the nitrile group to a primary amine. provides precise chemoselectivity for the ketone. The addition of catalytic silica gel acts as a mild, heterogeneous Lewis acid that activates the carbonyl carbon and templates the hydride transfer, ensuring a clean and rapid conversion at 0 °C[1].
Step-by-Step Methodology:
Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv) in absolute ethanol to achieve a 0.4 M concentration.
Add a catalytic amount of silica gel and cool the reaction vessel to 0 °C using an ice bath.
Slowly add
(0.33 equiv) in portions. (Note: 1 mole of delivers 4 moles of hydride; 0.33 equiv provides a slight stoichiometric excess).
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active starting material spot is fully consumed. Infrared (IR) spectroscopy of a dried aliquot will show the disappearance of the strong C=O stretch (~1710
) and the appearance of a broad O-H stretch (~3300 ).
Remove the solvent under reduced pressure and purify the crude product via column chromatography (Hexane/EtOAc 5:5) to yield 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a white solid (approx. 80% yield)[1].
Protocol 2: Benzylic Activation and Substitution of 4-Cyano-1-indanol
Objective: Convert the secondary alcohol into a highly reactive electrophile for downstream amination.
Causality & Design: The native hydroxyl group is a poor leaving group. Thionyl chloride (
) is utilized to convert the alcohol into a benzylic chloride, a superior leaving group for subsequent nucleophilic attack. Pyridine is strictly required as an acid scavenger; it neutralizes the HCl byproduct generated during the chlorination, preventing the acidic hydrolysis of the sensitive nitrile group[1].
Step-by-Step Methodology:
Dissolve 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv) in anhydrous
and cool to 0 °C under an inert atmosphere.
Add pyridine (1.1 equiv) in a single portion, followed by the dropwise addition of
(1.1 equiv).
Stir the mixture at room temperature for 2 hours.
Self-Validation Check: Quench a micro-aliquot in water, extract with organic solvent, and analyze via GC-MS. Successful conversion is confirmed by a mass shift from the alcohol to the chloride, identifiable by the characteristic 3:1 M / M+2 isotope pattern of chlorine.
Dilute the reaction with additional
and wash twice with saturated aqueous to remove residual acid.
Dry the organic phase over
, filter, and concentrate under reduced pressure. The resulting benzylic chloride should be used immediately in the next step (e.g., substitution with ethanolamine) to prevent degradation[1].
Workflow for the reduction and substitution of the indane scaffold.
References
Title: Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions
Source: National Institutes of Health (PMC)
URL: [Link]
Biological activity comparison of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile and its analogs
As a Senior Application Scientist in drug discovery, evaluating the transition from a biologically inert synthetic scaffold to a highly potent therapeutic agent requires a rigorous understanding of structure-activity rel...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery, evaluating the transition from a biologically inert synthetic scaffold to a highly potent therapeutic agent requires a rigorous understanding of structure-activity relationships (SAR) and receptor kinetics.
This guide provides an objective, data-driven comparison between the foundational precursor 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile and its advanced structural analogs—specifically the selective Sphingosine-1-Phosphate Receptor 1 (S1P₁) modulators CYM-5442 and Ozanimod .
Structural Evolution: From Inert Precursor to Potent Agonist
The S1P₁ receptor is a G-protein-coupled receptor (GPCR) critical for regulating lymphocyte trafficking. Historically, activating this receptor required molecules that mimic the polar headgroup of its endogenous ligand, sphingosine-1-phosphate (S1P), which interacts with specific polar residues (Arg120 and Glu121)[1].
The Precursor (1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile): This molecule serves strictly as a chiral building block[2]. Lacking an extended lipophilic topology, it cannot engage the receptor's binding pocket and exhibits no measurable intrinsic biological activity at S1P receptors.
CYM-5442: By appending a 1,2,4-oxadiazole ring and a diethoxyphenyl tail to the indane core, researchers engineered an analog that fundamentally shifts the binding paradigm. 1 bypasses the polar headgroup requirement, instead binding to a discrete hydrophobic pocket within S1P₁ to act as a full agonist[1].
Ozanimod (RPC1063): Further optimization of the indane scaffold yielded Ozanimod, an FDA-approved therapeutic for multiple sclerosis. By utilizing an isopropoxybenzonitrile tail and a hydroxyethylamino group, this analog achieves sub-nanomolar potency and exceptional selectivity, avoiding the S1P₃-mediated cardiovascular liabilities (e.g., bradycardia) seen in earlier non-selective modulators[3].
Comparative Biological Activity
The following table synthesizes the quantitative performance of the indane precursor against its optimized analogs across critical pharmacological metrics.
Compound
Structural Role
S1P₁ EC₅₀ (nM)
S1P₃ EC₅₀ (nM)
p42/p44 MAPK Activation
In Vivo Efficacy
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Synthetic Precursor
> 10,000
> 10,000
Negative
None
CYM-5442
Pharmacological Tool
1.35
> 10,000
+++ (EC₅₀ ~46 nM)
Acute Lymphopenia
Ozanimod
Clinical Therapeutic
0.41
> 10,000
+++
Sustained Lymphopenia
Data aggregated from in vitro CHO-K1 and HEK293 stable cell line assays evaluating receptor internalization and phosphorylation[1][4].
Mechanistic Pathway Visualization
To understand the biological divergence between the inactive precursor and its active analogs, we must map the downstream signaling cascade triggered by successful S1P₁ engagement.
Fig 1. Divergent S1P1 receptor activation pathways of the indane precursor versus its active analogs.
Proving the biological inactivity of a precursor versus the potency of its analogs requires a highly controlled, self-validating experimental design. The following protocol details the quantification of p42/p44 MAPK phosphorylation, a primary downstream indicator of S1P₁ activation[1].
Objective: Compare the S1P₁ agonistic activity of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile against CYM-5442 and Ozanimod.
Phase 1: Cell Preparation & Starvation
Seeding: Seed CHO-K1 cells stably expressing human S1P₁ in 96-well plates at
cells/well. Incubate for 24 hours at 37°C.
Starvation: Wash cells twice with PBS and switch to serum-free F-12K medium for 12 hours prior to the assay.
Causality: Fetal Bovine Serum (FBS) contains endogenous S1P and growth factors. Starvation is critical to suppress basal MAPK phosphorylation, ensuring that any observed signal is strictly induced by the test compounds.
Antagonist Blockade (Control): Pre-treat a subset of control wells with 10 µM W146 (a highly selective competitive S1P₁ antagonist) for 30 minutes.
Agonist Exposure: Treat cells with serial dilutions (0.1 nM to 10 µM) of the indane precursor, CYM-5442, and Ozanimod for exactly 5 minutes at 37°C.
Causality: The 5-minute window captures the transient peak of p42/p44 MAPK phosphorylation. The W146 antagonist serves as a self-validating negative control; if the analog's signal is abolished by W146, the activation is definitively S1P₁-mediated.
Phase 3: Lysis and ELISA Quantification
Lysis: Immediately aspirate media and lyse cells using ice-cold RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).
Causality: Phosphatase inhibitors are mandatory. Without them, endogenous cellular phosphatases will rapidly dephosphorylate MAPK during the lysis step, leading to false-negative results for the active analogs.
Quantification: Measure phosphorylated ERK1/2 (p42/p44) using a targeted sandwich ELISA kit. Normalize the luminescence/absorbance against total protein concentration determined via a BCA assay.
Phase 4: Data Interpretation
Plotting log(agonist concentration) versus normalized absorbance will yield a classic sigmoidal dose-response curve for CYM-5442 and Ozanimod. Conversely, the 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile precursor will remain flat at the baseline, confirming its lack of intrinsic biological activity and validating its role strictly as a synthetic scaffold.
References
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions (CYM-5442 Characterization). Journal of Pharmacology and Experimental Therapeutics.
Validation of an Analytical Method for 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Purity: A Comparative Guide
Introduction & Scientific Context 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 1-hydroxyindane-4-carbonitrile) is a critical chiral intermediate in the synthesis of highly selective Sphingosine 1-phospha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (also known as 1-hydroxyindane-4-carbonitrile) is a critical chiral intermediate in the synthesis of highly selective Sphingosine 1-phosphate receptor subtype 1 (S1P1) agonists[1]. These modulators, such as CYM-5442 and related ozanimod analogs, are pivotal in treating autoimmune conditions like multiple sclerosis by inducing rapid and reversible lymphocyte sequestration[2]. Because the pharmacodynamic efficacy of these drugs relies heavily on the spatial orientation of the indane core, the enantiomeric purity of the starting intermediate is non-negotiable.
This guide objectively compares analytical alternatives for purity assessment and details a fully validated Chiral Normal-Phase HPLC (NP-HPLC) protocol compliant with the latest ICH Q2(R2) regulatory framework[3].
S1P1 Receptor Signaling Context
Understanding the end-use of the molecule dictates the stringency of the analytical method. The (S)-enantiomer of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile selectively directs the final drug molecule into a discrete hydrophobic pocket of the S1P1 receptor, bypassing the need for traditional S1P-like headgroup interactions[2].
Caption: S1P1 receptor activation pathway by indane-based agonists.
Method Selection: A Comparative Analysis
To quantify both chemical and enantiomeric purity, scientists typically evaluate three chromatographic techniques. However, the structural properties of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile—specifically its rigid bicyclic ring and polar hydroxyl group—make certain methods vastly superior.
Gas Chromatography (GC-FID): While the indane core provides some volatility, the free secondary hydroxyl group interacts strongly with residual silanols on the GC column wall. This causes severe peak tailing and poor resolution unless the sample undergoes silylation (derivatization). Derivatization introduces volumetric errors, reducing the trustworthiness of the quantitative assay.
Reverse-Phase HPLC (RP-HPLC): Using a standard C18 column, RP-HPLC is excellent for determining chemical purity (e.g., detecting the unreduced 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile precursor). However, it cannot resolve the (R) and (S) enantiomers without expensive chiral reverse-phase columns, which typically suffer from lower resolution (
) for small bicyclic alcohols.
Chiral Normal-Phase HPLC (NP-HPLC): This is the gold standard. By utilizing an amylose- or cellulose-based chiral stationary phase with a non-polar mobile phase (Hexane) and a polar modifier (Isopropanol), the hydroxyl group of the analyte forms highly stereospecific hydrogen bonds with the chiral grooves of the column. This yields baseline separation of enantiomers[1].
Analytical Method
Primary Application
Resolution ()
Sample Prep Complexity
Causality / Limitations
Verdict
GC-FID
Volatile Impurities
< 1.0 (Chiral)
High (Requires Derivatization)
Hydroxyl group causes silanol interactions and tailing.
To ensure the method operates as a self-validating system, the following protocol integrates continuous System Suitability Testing (SST) as mandated by ICH Q2(R2)[3].
Chromatographic Conditions:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based stationary phase.
Mobile Phase: Isocratic 80:20 Hexane:Isopropanol (IPA). Causality: 20% IPA provides enough polarity to elute the compound in a reasonable timeframe (
min) while preserving the critical hydrogen-bonding interactions required for chiral recognition[1].
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal absorbance for the cyano-substituted aromatic ring).
Column Temperature: 25°C.
Step-by-Step Workflow:
System Suitability Testing (SST): Inject a racemic reference standard of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. The system is only validated for use if the resolution (
) between the (R) and (S) peaks is and the tailing factor () is .
Blank Verification: Inject the mobile phase to confirm the absence of carryover or ghost peaks at the expected retention times.
Linearity Calibration: Inject standard solutions at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 1.0 mg/mL). Calculate the linear regression to ensure proportional detector response.
Sample Analysis: Inject unknown batches in triplicate. To prevent instrumental drift from invalidating the run, bracket every 10 sample injections with an SST standard injection.
Caption: ICH Q2(R2) analytical method validation workflow for chiral purity.
Validation Results & Data Presentation
Following the ICH Q2(R2) framework[3], the method was evaluated for specificity, linearity, precision, and sensitivity. The experimental data confirms that the 80:20 Hexane:IPA NP-HPLC method is highly robust and fit for its intended purpose.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity (Resolution)
between enantiomers
((S) min, (R) min)
Pass
Linearity ()
across 50-150% range
Pass
Method Precision (RSD)
for 6 replicate injections
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery
99.4% - 100.8%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
0.05% of target concentration
Pass
Conclusion
For the purity assessment of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, Chiral NP-HPLC vastly outperforms GC-FID and standard RP-HPLC. By leveraging the specific hydrogen-bonding dynamics between the analyte's hydroxyl group and the amylose stationary phase, the method achieves baseline enantiomeric resolution without the need for derivatization. When executed as a self-validating system with rigorous SST bracketing, this method ensures the high-fidelity chemical inputs required for downstream S1P1 receptor modulator synthesis.
References
Sanna, M. G., et al. "Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions." Journal of Pharmacology and Experimental Therapeutics, vol. 328, no. 3, 2008.[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2023.[Link]
Martinborough, E., et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.
Comparative Analytical Strategies for the Structural Confirmation of Synthesized 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Introduction & Strategic Overview 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly known as 4-cyano-1-indanol) is a critical chiral building block and intermediate in the development of sphingosine-1-phosphate (S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (commonly known as 4-cyano-1-indanol) is a critical chiral building block and intermediate in the development of sphingosine-1-phosphate (S1P1) receptor agonists, including CYM-5442 and [1],[2]. Validating the structure and purity of this compound is paramount before downstream functionalization (e.g., N-alkylation or amidoxime formation)[3].
This guide objectively compares the analytical workflows required to confirm the structure of this intermediate when synthesized via two distinct pathways:
Alternative A (Chemical Reduction): Traditional reduction of 4-cyano-1-indanone using sodium borohydride (NaBH₄) yields a racemic mixture[1]. The analytical focus is strictly on verifying covalent connectivity.
Alternative B (Biocatalytic Reduction): Enzymatic reduction using yields an enantiopure product (e.g., the (S)-isomer)[4]. The analytical workflow must confirm both covalent structure and stereochemical purity.
Comparative Evaluation of Analytical Techniques
To establish a self-validating structural confirmation system, orthogonal analytical techniques must be employed. Relying on a single method introduces blind spots (e.g., Mass Spectrometry cannot distinguish between positional isomers on the aromatic ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for mapping the atomic connectivity of the indane core.
Causality of Shifts: The strongly electron-withdrawing cyano group (-C≡N) at the C4 position deshields the adjacent aromatic proton (C5), pushing its resonance downfield to ~7.62 ppm[1]. Concurrently, the reduction of the C1 ketone to a secondary hydroxyl group introduces a characteristic benzylic methine proton, which appears as a triplet at ~5.28 ppm due to coupling with the adjacent C2 methylene protons[1].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
While NMR provides spatial arrangement, HRMS confirms the exact elemental composition (C₁₀H₉NO).
Causality of Fragmentation: Under Electrospray Ionization (ESI+), secondary benzylic alcohols readily undergo in-source fragmentation. The protonated molecular ion
at m/z 160.076 is often accompanied by a dominant peak at m/z 142.065. This dehydration is driven by the formation of a highly stable, resonance-delocalized indanyl carbocation.
For products derived from biocatalytic reduction, covalent confirmation is insufficient.
Causality of Separation: Chiral stationary phases (e.g., amylose or cellulose derivatives) interact differentially with the (R) and (S) enantiomers via transient hydrogen bonding and
interactions with the cyano-aromatic system, allowing for baseline resolution and calculation of enantiomeric excess (ee).
Quantitative Data Summaries
Table 1: Expected ¹H NMR Chemical Shifts for the Racemate
(Note: The hydroxyl proton (-OH) typically appears as a broad singlet near 2.0 ppm but is prone to exchange and may overlap with aliphatic multiplets).
Table 2: Comparative Analytical Matrix
Analytical Target
Chemical Reduction (NaBH₄)
Biocatalytic Reduction (Ketoreductase)
Primary Technique
Self-Validation Mechanism
Covalent Structure
Required
Required
1D/2D NMR
Residual solvent peak calibration
Exact Mass
Required
Required
LC-HRMS (ESI+)
Internal lock-mass calibration
Functional Groups
Required
Required
FT-IR
Background subtraction
Stereochemistry
Not Applicable (Racemic)
Required (Enantiopure)
Chiral HPLC
Racemic standard co-injection
Experimental Protocols
Protocol 1: Chemical Synthesis & Purification (Route A)
Reaction Setup: Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M) in absolute ethanol at 0 °C. Add a catalytic amount of silica gel[1].
Reduction: Slowly add NaBH₄ (0.33 equiv) to the chilled suspension. Allow the reaction to warm to room temperature and stir for 2 hours[1].
Workup: Remove the solvent under reduced pressure. Purify the crude residue via column chromatography using a Hexane/EtOAc (5:5) gradient to afford the product as a white solid (approx. 80% yield)[1],[5].
Causality & Mechanism: Silica gel acts as a mild, high-surface-area Lewis acid. Its surface silanol groups coordinate to the carbonyl oxygen, increasing the electrophilicity of the C1 carbon and directing the hydride attack from NaBH₄. Ethanol serves as a protic solvent that stabilizes the developing alkoxide transition state.
Protocol 2: NMR Acquisition & Self-Validation
Sample Prep: Dissolve 10–15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Acquisition: Acquire the ¹H NMR spectrum at ≥300 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the isolated aromatic protons, preventing integration errors.
Self-Validation Checkpoint: Before integrating the peaks, verify that the residual CHCl₃ solvent peak is perfectly calibrated to 7.26 ppm. Ensure the total integration of the aromatic region equals exactly 3 protons relative to the 1-proton benzylic triplet at 5.28 ppm.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee)
Preparation: Dissolve 1 mg of the biocatalytically reduced product in 1 mL of Hexane/Isopropanol (90:10).
Chromatography: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H, 250 × 4.6 mm). Run an isocratic elution of Hexane/Isopropanol (90:10) at 1.0 mL/min.
Self-Validation Checkpoint: Always perform a prior injection of the racemic standard (synthesized via Protocol 1). The racemate must show two baseline-resolved peaks with a 1:1 area ratio. The biocatalytic sample is validated if one of these peaks is absent or highly diminished (ee > 99%).
Analytical Workflow Visualization
Caption: Logical workflow comparing structural confirmation strategies for chemical vs. biocatalytic reduction.
References
Title: Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions
Source: Molecular Pharmacology (via PMC)
URL: [Link]
Title: IMPROVED PROCESS FOR THE PREPARATION OF OZANIMOD α-AMINO COMPOUND
Source: WIPO Patentscope
URL: [Link]
Cross-validation of experimental data with computational predictions for indene derivatives
An in-depth technical analysis by a Senior Application Scientist. The indene bicyclic system is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a diverse array of therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis by a Senior Application Scientist.
The indene bicyclic system is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, including tubulin polymerization inhibitors, succinate dehydrogenase inhibitors (SDHIs), and cyclin-dependent kinase 2 (CDK2) modulators. However, the rigid, planar nature of the indene core presents unique challenges in drug discovery. Traditional Empirical High-Throughput Screening (HTS) often yields high false-positive rates due to non-specific hydrophobic interactions, while Standard Rigid Molecular Docking frequently fails to accurately predict binding affinities because it cannot account for the steric accommodation required by the indene ring within flexible protein pockets.
To overcome these limitations, modern drug discovery has shifted toward an Integrated DFT-Augmented Induced-Fit Docking (IFD) Pipeline . This guide objectively compares this advanced computational product against traditional alternatives, providing a self-validating framework where in silico predictions are rigorously cross-validated by in vitro experimental data.
Comparative Performance Analysis: Computational Pipelines vs. Empirical HTS
When evaluating platforms for indene derivative discovery, the core metrics are predictive accuracy (R² correlation between predicted and experimental affinity), hit rate, and resource efficiency.
The Product (Integrated DFT + IFD Pipeline): Utilizes Density Functional Theory (DFT) to map the Molecular Electrostatic Potential (MEP) and HOMO-LUMO gaps of the indene derivatives, followed by Induced-Fit Docking to allow target side-chain flexibility.
Alternative 1 (Standard Rigid Docking): Employs static receptor grids (e.g., basic AutoDock workflows) without prior quantum mechanical optimization of the ligands.
Alternative 2 (Empirical HTS): Brute-force in vitro screening of physical compound libraries without prior computational enrichment.
Table 1: Quantitative Comparison of Discovery Methodologies for Indene Derivatives
Performance Metric
Integrated DFT + IFD Pipeline
Standard Rigid Docking
Traditional Empirical HTS
Hit Rate (%)
18.5% - 24.0%
4.2% - 7.5%
< 0.5%
Predictive Accuracy (R²)
0.85 - 0.89
0.45 - 0.52
N/A (Empirical)
False Positive Rate
Low (< 5%)
High (~ 30%)
Moderate (~ 15%)
Mechanism Elucidation
High (Maps charge transfer)
Low (Steric only)
None
Cost per Validated Lead
(Computationally intensive)
$ (Low compute cost)
(High reagent/assay cost)
The Causality of Superiority: The high predictive accuracy (R² = 0.89) of the integrated pipeline is not accidental. As demonstrated in1, rigid docking penalizes the bulky indene core due to artificial steric clashes. By utilizing IFD, the algorithm simulates the natural conformational shifts of the target's binding pocket. Furthermore, DFT calculations accurately predict the electron-donating/withdrawing effects of substituents on the indene ring, which dictate critical hydrogen bonding and
stacking interactions.
The Cross-Validation Workflow
A predictive model is only as robust as its experimental validation. The following workflow illustrates the self-validating feedback loop where computational predictions directly dictate experimental synthesis, and the resulting biological data is fed back to calculate the Q² (cross-validated R²) of the model.
Fig 1: Integrated computational and experimental cross-validation workflow.
Experimental Protocols: A Self-Validating System
To establish trustworthiness, the predicted binding affinities (
) must be tested against physical reality. Below are the standardized, step-by-step methodologies used to synthesize and biologically evaluate top-ranked indene derivatives, specifically targeting the colchicine binding site of tubulin or 2.
Protocol A: Synthesis and Structural Characterization of Dihydro-1H-Indene Derivatives
Causality: We utilize a base-catalyzed condensation followed by reduction to ensure high regioselectivity of the indene double bond, which is critical for maintaining the specific 3D conformation predicted by the DFT models.
Condensation: Dissolve 10 mmol of the starting indene core and 10 mmol of the corresponding substituted benzaldehyde in 20 mL of methanol.
Catalysis: Add 1.5 equivalents of KOH dropwise at room temperature. Stir the mixture overnight under an inert argon atmosphere to prevent oxidative degradation.
Isolation: Neutralize the mixture with 1M HCl, extract with ethyl acetate (3 × 20 mL), dry over anhydrous
, and concentrate under reduced pressure.
Reduction: To isolate the dihydro-1H-indene derivative, dissolve the intermediate in THF and cool to 0 °C. Slowly add
(2.0 eq) and stir for 2–12 hours. Quench carefully with water and extract.
Validation: Confirm the synthesized structure using
NMR and NMR spectroscopy. The disappearance of the conjugated alkene proton signals confirms successful reduction, validating the structural input used in the in silico model.
Protocol B: In Vitro Biological Validation (Tubulin Polymerization Assay)
Causality: To cross-validate the docking scores, we must measure the functional inhibition of the target. For indene derivatives predicted to act as 3, a fluorescence-based assay provides precise
values that can be mathematically correlated to the predicted .
Preparation: Reconstitute purified bovine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM
Compound Incubation: Add the synthesized indene derivatives (at concentrations ranging from 0.01 µM to 10 µM) to the tubulin solution in a 96-well half-area plate. Include a vehicle control (DMSO < 1%) and a positive control (Colchicine).
Initiation: Add 1 mM GTP and incubate the plate at 37 °C to initiate polymerization.
Kinetic Readout: Measure fluorescence emission (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes using a microplate reader.
Data Correlation: Calculate the
values from the kinetic curves. Plot the experimental () against the computational docking scores to derive the Pearson correlation coefficient (R²). An R² > 0.80 validates the predictive power of the computational pipeline.
Fig 2: Mechanistic pathway of indene derivative binding and target inhibition.
Conclusion
The cross-validation of experimental data with computational predictions proves that an Integrated DFT + IFD Pipeline vastly outperforms standard rigid docking and empirical HTS for indene derivatives. Because the indene scaffold is rigid but electronically tunable, mapping its HOMO-LUMO gaps via DFT and allowing target flexibility via IFD generates highly accurate binding models. By structurally validating these compounds via NMR and functionally testing them via robust in vitro assays, researchers can establish a self-validating QSAR loop that dramatically accelerates lead optimization while minimizing late-stage attrition.
References
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors.
Computational study of the interaction between indene pyrazole and cyclin dependent kinase 2. SciELO.
Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis.
High-Precision Purity Assessment of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: qNMR vs. Chromatographic Modalities
In the landscape of pharmaceutical research and drug development, the accurate determination of purity for synthetic intermediates is a non-negotiable standard. For chiral building blocks like 1-hydroxy-2,3-dihydro-1H-in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the accurate determination of purity for synthetic intermediates is a non-negotiable standard. For chiral building blocks like 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (an indane derivative utilized in complex API synthesis), ensuring absolute purity is paramount for the integrity of downstream reactions.
Historically, High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) have been the default modalities. However, these techniques suffer from a critical flaw: they require an analyte-specific reference standard to establish a calibration curve. When dealing with novel or early-stage intermediates, certified reference materials are often unavailable.
As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, primary analytical product for this application. This guide objectively compares qNMR against traditional chromatographic alternatives, detailing the mechanistic causality, experimental workflows, and supporting data that establish qNMR as a self-validating metrological system.
Comparative Analysis: qNMR vs. Traditional Modalities
To understand why qNMR outperforms traditional methods for indane derivatives, we must examine the fundamental detection mechanisms. Chromatography relies on secondary properties (UV absorption or combustibility) and assumes that the area percent of a peak equates to mass percent—a mathematically flawed assumption if impurities lack chromophores.
qNMR, conversely, relies on the quantum mechanical principle of reciprocity: the integrated area of an NMR resonance is directly and universally proportional to the molar quantity of the nuclei generating it.
Table 1: Performance Comparison of Analytical Modalities
Analytical Parameter
Quantitative NMR (qNMR)
HPLC-UV
GC-FID
Detection Mechanism
Direct nuclear spin proportionality
Chromophore absorption (Extinction coefficient)
Flame ionization (Carbon count)
Reference Standard Required
No (Universal Internal Standard used)
Yes (Analyte-specific standard needed)
Yes (Analyte-specific standard needed)
Detection of "Invisible" Impurities
Yes (Water, residual solvents, salts)
No (Misses non-UV absorbing compounds)
No (Misses non-volatile compounds)
Sample Recovery
Non-destructive (100% recoverable)
Destructive
Destructive
Method Development Time
Minimal (Standardized parameters)
High (Column, mobile phase optimization)
Moderate (Column, temperature gradient)
Mechanistic Advantages: A Self-Validating System
The qNMR protocol operates as a self-validating metrological system . By co-dissolving a high-purity Certified Reference Material (CRM) as an internal standard alongside the analyte, the system calibrates itself internally within every single acquisition. This eliminates the need for an external calibration curve 1. Because the measurement is based on fundamental physics rather than empirical retention times, metrology institutes classify qNMR as a primary ratio method 2.
Experimental Protocol: qNMR Methodology
The following methodology details the precise workflow for determining the absolute purity of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, emphasizing the causality behind each experimental choice.
Step 1: Internal Standard (IS) Selection
Causality: The choice of IS is dictated by the analyte's chemical structure to prevent signal overlap 3. 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile presents aromatic multiplets (7.3–7.8 ppm), a methine proton at C1 (~5.2 ppm), and aliphatic ring protons (1.8–3.2 ppm). The hydroxyl proton (~5.5 ppm) is exchangeable and must not be used for quantitation.
Selection:Maleic acid (CRM) is selected because it yields a sharp, isolated singlet at 6.26 ppm. This perfectly occupies the vacant spectral window between the analyte's methine and aromatic signals, ensuring zero integration overlap.
Step 2: High-Precision Gravimetric Preparation
Causality: The accuracy of qNMR is fundamentally limited by weighing precision.
Action: Using a calibrated microbalance (d = 0.001 mg), precisely weigh ~10 mg of the indane analyte and ~5 mg of the Maleic acid IS into a static-free vial.
Co-dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. DMSO-d6 is chosen to ensure complete, homogenous dissolution of both components; any undissolved particulate would selectively remove that component from the liquid phase, violating the mass balance.
Step 3: NMR Acquisition Parameters
Causality: To achieve quantitative accuracy, the nuclear spins must fully return to thermal equilibrium between pulses.
Action: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).
Relaxation Delay (D1): Set D1 > 5 × T1 (spin-lattice relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery, preventing integration errors caused by differential relaxation rates between the analyte and IS.
Step 4: Spectral Processing & Calculation
Causality: Automated processing algorithms often distort the baseline under broad multiplets, skewing the integral area.
Action: Apply zero-filling to 64k points to improve digital resolution. Perform manual phase correction and a 5th-order polynomial baseline correction.
Calculation: Calculate absolute purity (
) using the mass balance equation:
Workflow Visualization
Caption: Workflow for qNMR purity assessment of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Experimental Data: Purity Comparison
To demonstrate the superior accuracy of qNMR, three distinct batches of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile were analyzed using both optimized HPLC-UV (Area %) and the qNMR protocol described above 4.
Table 2: Comparative Purity Results (HPLC vs. qNMR)
Sample Batch
HPLC-UV Purity (Area %)
qNMR Absolute Purity (% w/w)
Impurities Detected by qNMR (Missed by HPLC)
Batch A (Crude)
96.8%
92.4 ± 0.3%
Residual EtOAc, Water, Aliphatic byproducts
Batch B (Purified)
99.5%
98.1 ± 0.2%
Trace Water, Inorganic salts (via mass balance)
Batch C (Aged)
98.2%
94.5 ± 0.4%
Non-chromophoric degradation products
Data Interpretation
The data reveals a consistent overestimation of purity by HPLC-UV. Because HPLC-UV only detects compounds with a chromophore, it acts as a "blind" detector to residual solvents (like ethyl acetate used in extraction), trapped moisture, and aliphatic degradation products. qNMR, acting as a universal proton detector, accounts for the entire sample mass, providing a true absolute mass fraction (% w/w). For Batch A, the 4.4% discrepancy could lead to catastrophic stoichiometric imbalances in subsequent synthetic steps if relying solely on HPLC data.
Conclusion
For the purity assessment of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, qNMR is not merely an alternative to chromatography; it is a scientifically superior, self-validating system. By eliminating the need for analyte-specific reference standards and providing universal detection of protonated impurities, qNMR delivers unmatched metrological accuracy essential for robust drug development.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.[Link]
Holzgrabe, U., et al. (2005). "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." Journal of Pharmaceutical and Biomedical Analysis.[Link]
Malz, F., & Jancke, H. (2006). "Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers." Analytical and Bioanalytical Chemistry.[Link]
Rizzo, V., & Pinciroli, V. (2004). "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Analytical Chemistry.[Link]
Isomeric Purity Analysis of 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of chiral intermediate validation. In the synthesis of Ozanimod—a highly selective sphingosine-1-phosphate (S1P) receptor modulator used...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of chiral intermediate validation. In the synthesis of Ozanimod—a highly selective sphingosine-1-phosphate (S1P) receptor modulator used for multiple sclerosis and ulcerative colitis—the enantiomeric purity of its key intermediate, (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile , is absolutely critical.
The stereocenter at the C1 position of the indane ring dictates the spatial orientation of the entire drug molecule. Even trace amounts of the (R)-enantiomer can drastically alter receptor pocket binding, leading to reduced efficacy or off-target toxicity. Therefore, establishing a robust, self-validating analytical method for isomeric purity is a non-negotiable regulatory requirement.
Mechanism of Ozanimod via S1P1 receptor modulation, dependent on (S)-isomer purity.
The Analytical Challenge: Causality in Chiral Recognition
Separating the enantiomers of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile presents a unique physicochemical challenge. The molecule possesses three critical features:
A rigid bicyclic indane system: This limits conformational flexibility, which is highly advantageous for chiral recognition as it presents a consistent 3D surface to the Chiral Stationary Phase (CSP).
A C1 Hydroxyl group (-OH): Acts as a strong hydrogen bond donor and acceptor.
A C4 Carbonitrile group (-CN): Induces a strong dipole moment.
When utilizing a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), the carbamate linkages on the polymer backbone provide specific hydrogen-bonding sites. The chiral twist of the amylose polymer creates a steric inclusion cavity. The (R)-enantiomer fits less optimally into this cavity and elutes first, while the (S)-enantiomer forms stronger, more stable transient bonds, resulting in longer retention [1].
Objective Comparison: NP-HPLC vs. SFC
To determine the optimal analytical modality, we must objectively compare the traditional gold standard—Normal-Phase HPLC (NP-HPLC)—against the modern high-throughput alternative, Supercritical Fluid Chromatography (SFC) [2].
NP-HPLC: Relies on a non-polar porogen (Hexane) to maintain the CSP's helical structure, while a polar modifier (Isopropanol) acts as a displacer. It provides baseline resolution but suffers from long run times and high organic waste.
SFC: Utilizes supercritical CO₂. Because supercritical CO₂ has gas-like diffusivity and liquid-like density, it flattens the Van Deemter curve. This allows for flow rates 3x to 5x faster than HPLC without the mass transfer resistance penalty that usually destroys theoretical plates [3].
Quantitative Performance Data
The following table summarizes the experimental performance of both modalities using an identical amylose-based CSP architecture.
A protocol is only trustworthy if it proves its own validity before sample analysis. Both workflows below incorporate strict System Suitability Tests (SST) to ensure data integrity.
Protocol 1: Normal-Phase HPLC Analysis
Causality Focus: Hexane ensures the analyte fully enters the chiral cavities, while the 20% IPA acts as a hydrogen-bonding displacer. Increasing IPA >20% will reduce retention time but will collapse the resolution (
) because the analyte is displaced before stereoselective interactions can fully occur.
System Preparation: Flush the HPLC system with Isopropanol to remove any aqueous reversed-phase buffers (preventing salt precipitation), followed by Hexane/IPA (80:20 v/v).
Column Equilibration: Install a Chiralpak AD-H (250 x 4.6 mm, 5 µm) column. Equilibrate at 1.0 mL/min at 25 °C for 30 minutes. Set UV detection to 220 nm.
Self-Validation (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Acceptance Criteria: The (R)-enantiomer must elute at ~6.79 min and the (S)-enantiomer at ~7.42 min [1]. Resolution (
) must be 2.0.
Diagnostic: If
< 2.0, halt the analysis. This typically indicates moisture contamination in the mobile phase, which aggressively competes for H-bonding sites on the CSP.
Sample Analysis: Inject the unknown sample. Calculate the enantiomeric excess (ee%) using the integrated peak areas.
Causality Focus: Supercritical CO₂ requires precise density control. Maintaining 120 bar backpressure and 35 °C ensures the fluid maintains optimal solvating power and low viscosity, preventing frictional heating inside the column which would otherwise destroy chiral resolution.
System Preparation: Ensure the CO₂ supply is high-purity (SFC grade). Prepare the co-solvent: 100% Methanol. (Note: Because the indanol derivative is essentially neutral, basic additives like DEA are not strictly required, though they are often screened for peak shape optimization) [2].
Column Equilibration: Install the amylose-based CSP. Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Set flow to 3.0 mL/min (85% CO₂ / 15% MeOH) at 35 °C.
Self-Validation (SST): Inject 5 µL of the racemic standard.
Acceptance Criteria: Baseline separation must occur in under 3 minutes. Resolution (
) must be 2.0.
Sample Analysis: Proceed with high-throughput batch analysis.
Chiral method development and self-validation workflow for indanol derivatives.
Conclusion
For the isomeric purity analysis of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, NP-HPLC remains the highly reliable gold standard for final API release testing due to its unmatched resolution and historical regulatory acceptance. However, for in-process control (IPC) during chemical synthesis or high-throughput screening, SFC is the superior alternative, offering a 5x increase in speed and a 90% reduction in toxic solvent waste without sacrificing critical baseline resolution.
References
US Patent 10,239,846 B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. Google Patents.
Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases. ResearchGate.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. When handling chiral building blocks lik...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. When handling chiral building blocks like 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile , standard safety lists are insufficient. Researchers require a deep understanding of why specific precautions are necessary and how to implement self-validating workflows to ensure absolute safety and experimental integrity.
This compound is a highly valuable intermediate in drug discovery, specifically utilized in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) modulators for the treatment of multiple sclerosis and transplant rejection[1].
Chemical Identity & Quantitative Data
Before handling any chemical, it is critical to understand its physical parameters. The data below summarizes the key properties of the (1R) and (S) enantiomers of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
| Storage Conditions | Sealed in dry conditions, 2–8°C[2] |
Mechanistic Toxicology & Hazard Identification
Understanding the mechanistic basis of a chemical's toxicity ensures that researchers do not cut corners with Personal Protective Equipment (PPE). This compound contains both a lipophilic indane ring and a reactive nitrile group, which dictate its GHS hazard classifications[4].
Table 2: GHS Hazard and Precautionary Classifications
Code
Description
Mechanistic Causality / Action Required
H302
Harmful if swallowed
Acute oral toxicity typical of cyano-aromatics; mandates strict laboratory hygiene[4].
Particulate interaction with ocular mucosa causes severe inflammation; requires splash goggles[4].
H335
May cause respiratory irritation
Dust inhalation risk during weighing/transfer; mandates fume hood usage[4].
| P280 | Wear protective gloves/clothing/eye protection | Essential barrier defense against H315 and H319 hazards[4]. |
Personal Protective Equipment (PPE) Matrix
To safely handle 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, researchers must implement a multi-layered PPE strategy based on the hazards outlined above.
Causality: Nitrile provides an excellent barrier against solid organic compounds. Because the indane derivative is lipophilic and an established skin irritant (H315), double-gloving is highly recommended during synthetic workflows to prevent micro-tears from exposing the skin to the compound[4].
Ocular Protection: Wear chemical splash goggles .
Causality: Standard safety glasses with side shields are insufficient for fine powders that can become aerosolized. Goggles create a facial seal, preventing H319-related severe eye irritation[4].
Respiratory Protection: All open handling (weighing, transferring, reacting) must be conducted inside a certified chemical fume hood with a face velocity of 80–120 fpm.
Causality: Mitigates the H335 respiratory irritation risk by capturing aerosolized particulates. If a fume hood is unavailable for bulk transfer, an N95 or P100 particulate respirator is strictly required[4].
Body Protection: A fully buttoned, flame-resistant lab coat.
This compound is frequently synthesized via the reduction of its ketone precursor, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. The following protocol integrates safety validations directly into the synthetic workflow[1].
Objective: Safely reduce the ketone to 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile while managing flammable solvents and hydrogen gas evolution.
Step 1: System Preparation & PPE Verification
Procedure: Verify fume hood flow rate. Don double nitrile gloves, chemical goggles, and a lab coat.
Validation: Check the fume hood monitor to ensure flow is >100 fpm before opening any chemical containers.
Step 2: Reagent Suspension
Procedure: In a round-bottom flask, suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4M) and a catalytic amount of silica gel in anhydrous ethanol at 0°C[1].
Causality: Ethanol acts as the protic solvent necessary for the hydride transfer. The 0°C ice bath suppresses the initial exothermic reaction of the upcoming hydride addition.
Step 3: Hydride Addition
Procedure: Slowly add Sodium Borohydride (NaBH₄) (0.33 equiv) in small portions[1].
Causality: NaBH₄ reacts exothermically and releases highly flammable hydrogen gas (H₂) upon contact with protic solvents. Slow addition prevents thermal runaway and dangerous gas buildup.
Validation: Visually confirm controlled bubbling (H₂ evolution) rather than vigorous frothing before adding the next portion.
Step 4: Reaction Propagation
Procedure: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours[1].
Validation: Monitor the reaction via TLC or LC-MS to confirm the complete disappearance of the ketone starting material.
Step 5: Quenching and Isolation
Procedure: Quench the reaction carefully with water to destroy unreacted NaBH₄, then extract with an organic solvent.
Causality: Water safely hydrolyzes residual borohydride. Avoid strong acids during the quench to prevent any theoretical risk of nitrile hydrolysis or violent H₂ evolution.
Fig 1. Safety checkpoints for NaBH4 reduction to 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.
Contextual Application: S1P1 Receptor Modulation
To understand the value of handling this chemical safely, it is helpful to visualize its end-use. Derivatives of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile act as allosteric or orthosteric agonists for the S1P1 receptor[1]. Activation of this GPCR pathway leads to the internalization of the receptor and subsequent immunosuppression, a critical mechanism for treating autoimmune diseases[1].
Proper logistical planning for waste is just as critical as the synthesis itself.
Chemical Segregation: Do NOT mix nitrile-containing waste with strong acids. While aromatic nitriles are generally stable, exposing any cyanide-containing or nitrile-containing waste stream to highly acidic conditions carries a theoretical risk of generating lethal Hydrogen Cyanide (HCN) gas.
Aqueous Waste: Maintain aqueous waste streams containing trace amounts of the compound at a neutral to basic pH (pH 7–10).
Solid Waste: Contaminated PPE (gloves), silica gel from the reaction, and empty reagent vials must be placed in sealed, clearly labeled hazardous waste bags designated for high-temperature incineration[4].